molecular formula C13H17BO4 B063894 4-Carboxyphenylboronic acid pinacol ester CAS No. 180516-87-4

4-Carboxyphenylboronic acid pinacol ester

Cat. No.: B063894
CAS No.: 180516-87-4
M. Wt: 248.08 g/mol
InChI Key: IYDKBQIEOBXLTP-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a high-value benzoic acid derivative protected as a pinacol boronic ester, making it an essential building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it acts as an aryl boronate partner to react with various organic halides or triflates in the presence of a palladium catalyst. This reaction enables the efficient and selective construction of biaryl and heterobiaryl systems, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and organic materials. The carboxylic acid functional group provides a versatile synthetic handle for further derivatization; it can be readily converted into amides, esters, or other derivatives, or used to tether the molecule to solid supports and other molecular architectures. This dual functionality makes it an indispensable reagent for medicinal chemists in the design and synthesis of compound libraries for drug discovery, as well as for materials scientists developing novel organic electronic materials and metal-organic frameworks (MOFs). Researchers will find this compound critical for exploring structure-activity relationships (SAR) and for the late-stage functionalization of complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDKBQIEOBXLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370401
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180516-87-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester (CAS: 180516-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxyphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly relevant to medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, its spectroscopic characterization, and its role in the synthesis of inhibitors targeting critical signaling pathways.

Core Compound Properties

This compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid.[1] Its structure features a stable pinacol boronic ester and a carboxylic acid functional group on a phenyl ring, making it a valuable bifunctional reagent in organic synthesis.

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 180516-87-4[2][3]
Molecular Formula C₁₃H₁₇BO₄[2][3]
Molecular Weight 248.08 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 228-231 °C (lit.)[2]
Boiling Point (Predicted) 379.7 ± 25.0 °C at 760 mmHg[4]
Density (Predicted) 1.15 ± 0.1 g/cm³
Solubility Insoluble in water. Soluble in DMSO and other organic solvents like alcohol, ether, and chlorinated methane.[5]
pKa (Predicted) 4.09 ± 0.10
Safety and Handling

This compound is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-Carboxyphenylboronic acid and pinacol via an esterification reaction.

Reaction Scheme:

G reactant1 4-Carboxyphenylboronic acid product This compound reactant1->product + Pinacol Toluene, Reflux reactant2 Pinacol

Synthesis of this compound.

Materials:

  • 4-Carboxyphenylboronic acid

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Suspend 4-Carboxyphenylboronic acid (10.0 g, 60.3 mmol) in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Add pinacol (7.1 g, 60.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux. The mixture will become homogeneous upon heating.

  • Continue refluxing for 2 hours, collecting the water generated in the Dean-Stark trap.

  • After 2 hours, allow the reaction to cool and stand overnight.

  • Collect the resulting white needles by filtration.

  • Rinse the collected solid with toluene.

  • Dry the product under vacuum to yield 4-(4,4,5,5-tetramethyl-[1][4][6]dioxaborolan-2-yl)-benzoic acid (12.2 g, 81% yield).

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound. This example details the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole, which serves as a template.[7]

Reaction Scheme:

G reactant1 Aryl Halide (e.g., 4-Bromoanisole) product Biaryl Product reactant1->product + this compound Pd Catalyst, Base, Solvent, Heat reactant2 This compound

General Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ 1.33 (s, 12H), 6.89 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H), 7.82 (s, 3H)[7]
¹³C NMR (125 MHz, CDCl₃)δ 24.9 (4C), 55.2, 83.6 (2C), 113.4 (2C), 136.6 (2C), 162.3[7]
IR (neat) 2978, 2933, 2839, 2526, 1724, 1605, 1570 cm⁻¹[7]
Mass Spec. (FD-MS) m/z = 248 (M⁺)

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The phenylboronic acid motif is frequently utilized in medicinal chemistry to construct complex molecules that can interact with specific biological targets.

Role as a Precursor to Kinase Inhibitors

Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The Suzuki-Miyaura cross-coupling reaction, for which this compound is a key reagent, is extensively used to synthesize the core scaffolds of many kinase inhibitors.

G cluster_synthesis Synthesis of Kinase Inhibitors 4-CBPAPE 4-Carboxyphenylboronic acid pinacol ester Suzuki_Coupling Suzuki-Miyaura Coupling 4-CBPAPE->Suzuki_Coupling Aryl_Halide Heterocyclic Aryl Halide Aryl_Halide->Suzuki_Coupling Kinase_Inhibitor Kinase Inhibitor (e.g., p38, JNK, IKKβ, TAK1) Suzuki_Coupling->Kinase_Inhibitor

Workflow for Kinase Inhibitor Synthesis.

Targeting Key Signaling Pathways

Derivatives synthesized using this compound have been implicated in the inhibition of several critical inflammatory and stress-response signaling pathways.

  • p38 MAP Kinase Pathway: This pathway is central to the production of pro-inflammatory cytokines like TNF-α and IL-1. Inhibitors of p38 MAP kinase, often synthesized using phenylboronic acid derivatives, are investigated for treating inflammatory diseases such as rheumatoid arthritis.[1][8][9]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Novel JNK inhibitors have been designed and synthesized, with the 4-quinolone scaffold being a key structural motif accessible through Suzuki coupling.[4][6][10]

  • IKK-β/NF-κB Pathway: The IκB kinase β (IKK-β) is a crucial component in the activation of the NF-κB signaling pathway, a master regulator of inflammation and immunity. The development of IKK-β inhibitors is a significant area of research for anti-inflammatory and anti-cancer therapies.[11][12][13][14][15]

  • TAK1 Signaling: TGF-β-activated kinase 1 (TAK1) is a key mediator in both TGF-β and Toll-like receptor (TLR) signaling, playing a role in fibrosis and inflammation. Selective TAK1 inhibitors are being explored for conditions like systemic sclerosis.[16][17][18]

G cluster_pathways Targeted Signaling Pathways cluster_p38 p38 MAPK Pathway cluster_JNK JNK Pathway cluster_NFkB NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1, LPS) TAK1_p38 TAK1 Stimuli->TAK1_p38 TAK1_JNK TAK1 Stimuli->TAK1_JNK TAK1_NFkB TAK1 Stimuli->TAK1_NFkB MKK3_6 MKK3/6 TAK1_p38->MKK3_6 p38 p38 MAPK MKK3_6->p38 Inflammation_p38 Inflammation p38->Inflammation_p38 MKK4_7 MKK4/7 TAK1_JNK->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis IKK_complex IKK Complex TAK1_NFkB->IKK_complex IKKbeta IKKβ IKK_complex->IKKbeta IkB IκB IKKbeta->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inhibitor Inhibitors derived from 4-Carboxyphenylboronic acid pinacol ester Inhibitor->TAK1_p38 Inhibitor->p38 Inhibitor->TAK1_JNK Inhibitor->JNK Inhibitor->TAK1_NFkB Inhibitor->IKKbeta

Overview of Targeted Signaling Pathways.

Conclusion

This compound (CAS: 180516-87-4) is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its stability, bifunctional nature, and utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an essential building block for the synthesis of complex organic molecules. For researchers and professionals in drug development, this compound provides a reliable starting point for the creation of novel therapeutics, particularly inhibitors of key kinase signaling pathways involved in inflammation, cancer, and other diseases. The detailed data and protocols provided in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new and improved medicines.

References

An In-depth Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of 4-Carboxyphenylboronic acid pinacol ester. This versatile biochemical reagent is a cornerstone in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Core Physicochemical Properties

This compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid at room temperature.[1][2][3] Its pinacol ester group enhances stability compared to the free boronic acid, making it more suitable for storage and a wide range of synthetic applications.[1]

The fundamental physicochemical data for this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 180516-87-4[4]
Molecular Formula C₁₃H₁₇BO₄[4][5]
Molecular Weight 248.08 g/mol [4][6]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 228-231 °C (lit.)[4][5][7][8]
Boiling Point 379.7 ± 25.0 °C (Predicted)[5][8]
Density 1.15 ± 0.1 g/cm³ (Predicted)[5][7]
pKa 4.09 ± 0.10 (Predicted)[5]
Water Solubility Insoluble[5][7][9]
Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), alcohol, ether, and chlorinated methane.[3][7]

Spectral Data

Spectroscopic analysis is crucial for the verification of the compound's identity and purity. The following table summarizes key spectral data.

SpectroscopyData
¹H NMR (500 MHz, CDCl₃) δ 1.33 (s, 12H), 7.82 (s, 3H), 6.89 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H).[5]
¹³C NMR (125 MHz, CDCl₃) δ 24.9 (4C), 55.2, 83.6 (2C), 113.4 (2C), 136.6 (2C), 162.3.[5]
Infrared (IR) (pure samples) 2978, 2933, 2839, 2526, 1724, 1605, 1570 cm⁻¹.[5]

Key Applications in Synthesis

This compound is a vital building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: It is a key substrate in Suzuki-Miyaura coupling reactions for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[1]

  • Material Science: The compound is used to crosslink polymers like epoxidized natural rubber (ENR) to silica.[3][10]

  • Biochemical Reagents: It serves as a starting material for more complex molecules used in life science research, such as N-(2-acryloylamino-ethyl)-4-(4,4,5,5-tetramethyl-[4][7][11]dioxaborolan-2-yl)-benzamide (AEBB).[3][10]

  • Radiolabeling: It is employed in the development of transition metal-mediated reactions for preparing radiolabeled compounds for molecular imaging.[5][9]

The following diagram illustrates the logical workflow of its primary application in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Reactant1 4-Carboxyphenylboronic acid pinacol ester Process Suzuki-Miyaura Cross-Coupling Reaction Reactant1->Process Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Process Catalyst Pd(0) Catalyst e.g., Pd(PPh₃)₄ Catalyst->Process Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Process Product Biaryl Product (R-Aryl-COOH) Process->Product C-C Bond Formation

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Synthesis via Esterification

The synthesis of this compound typically involves the esterification of 4-carboxyphenylboronic acid with pinacol.[1]

  • Reagents & Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 4-carboxyphenylboronic acid and 1.0 equivalent of pinacol.

  • Solvent & Catalyst: Add a suitable solvent capable of azeotropic water removal (e.g., toluene). Introduce an acidic catalyst.

  • Dehydration: To drive the reaction equilibrium towards the product, include a dehydrating agent, such as anhydrous magnesium sulfate, or use a Dean-Stark apparatus to remove water.[1]

  • Reaction: Stir the mixture at a suitable temperature (e.g., reflux) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture. If solids are present, filter them off. The filtrate is then typically washed with water or a saturated saline solution.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

Purification by Column Chromatography

The crude product is often purified by silica gel column chromatography.[5]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system, such as a hexane-ethyl acetate mixture (e.g., 98:2 ratio), gradually increasing polarity if necessary.[5]

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Characterization Techniques
  • Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated slowly. The range from the first liquid droplet to complete melting is recorded.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectra are analyzed to confirm the molecular structure.[5]

  • FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. This analysis identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[6]

Safety and Handling

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[7][8]

  • Precautions: Avoid contact with skin and eyes.[7] When handling, wear suitable protective clothing, gloves, and safety glasses.[7] Ensure work is conducted in a well-ventilated area.[7]

  • Incompatibilities: It is incompatible with strong acids and strong oxidizing agents.[1]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5] Recommended storage temperatures are room temperature or refrigerated (+4°C).[5][8]

References

4-Carboxyphenylboronic acid pinacol ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Carboxyphenylboronic acid pinacol ester is a valuable bifunctional molecule. Its structure incorporates a carboxylic acid and a boronic acid pinacol ester, making it a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This guide provides an overview of its key properties, a synthesis protocol, and a logical workflow for its application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and characterization.

PropertyValueReferences
Molecular Formula C₁₃H₁₇BO₄[1][2][3]
Molecular Weight 248.08 g/mol [2][3][4][5]
Appearance White crystalline powder[6]
Melting Point 228-231 °C[2][4][6]
Solubility Insoluble in water. Soluble in alcohols, ethers, and chlorinated methanes.[4][6]
CAS Number 180516-87-4[2][3]

Synthesis and Application Workflow

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

G cluster_synthesis Synthesis cluster_application Application: Suzuki-Miyaura Coupling cluster_analysis Analysis Reactants 4-Carboxy-phenylboronic acid + Pinacol Reaction Esterification Reactants->Reaction Acid catalyst, Dean-Stark Product This compound Reaction->Product Coupling Pd-catalyzed Cross-Coupling Product->Coupling Base, Pd catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling CoupledProduct Biaryl Product (Ar-Ar') Coupling->CoupledProduct Purification Purification (e.g., Column Chromatography) CoupledProduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and application of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 4-carboxyphenylboronic acid and pinacol. This method employs an esterification reaction, a fundamental transformation in organic chemistry.

Materials:

  • 4-Carboxyphenylboronic acid

  • Pinacol

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethyl acetate, hexanes)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-carboxyphenylboronic acid (1 equivalent), pinacol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Isolation and Characterization: Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum. The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a starting point for its synthesis and application in the development of novel molecular entities.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxyphenylboronic acid pinacol ester is a crucial building block in organic synthesis, particularly in the realm of pharmaceuticals and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its utility, however, is intrinsically linked to its solubility in various solvent systems and its stability, especially against hydrolysis. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates qualitative information, data on analogous compounds, and detailed experimental protocols to empower researchers in handling and utilizing this versatile reagent effectively.

Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₇BO₄, presents as a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₇BO₄[2]
Molecular Weight 248.08 g/mol [2]
Appearance White to off-white crystalline powder/solid[1][3][4]
Melting Point 228-231 °C (lit.)[2][3][5]
pKa (Predicted) 4.09 ± 0.10[5]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The esterification of the boronic acid with pinacol generally enhances its solubility in organic solvents compared to the parent 4-Carboxyphenylboronic acid.[1]

Qualitative Solubility

General solubility descriptions for this compound are available from various chemical suppliers and databases. These are summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble / Sparingly Soluble[1][3][5]
AlcoholSoluble[3]
EtherSoluble[3]
Chlorinated MethaneSoluble[3]
DMSO≥ 100 mg/mL[6]

Studies on analogous compounds, such as phenylboronic acid pinacol ester, indicate good solubility in solvents like chloroform, 3-pentanone, and acetone, and lower solubility in hydrocarbons like methylcyclohexane.[7] For pinacol esters in general, the differences in solubility between various organic solvents can be minor.[7]

Experimental Protocol for Solubility Determination (Dynamic Method)

A robust method for determining the equilibrium solubility of boronic acid esters in various solvents is the dynamic method, which involves measuring the temperature at which a known concentration of the solute completely dissolves.[7][8][9]

Objective: To determine the solubility of this compound in a specific solvent as a function of temperature.

Materials:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

  • Luminance probe or turbidity sensor (visual observation can be a less precise alternative)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired solvent to achieve a known mole fraction or concentration.

    • Add a small magnetic stir bar and seal the vial tightly to prevent evaporation.

  • Measurement:

    • Place the sealed vial in the temperature bath.

    • Begin stirring at a constant, vigorous rate.

    • Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).

    • Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the ester in the same solvent.

    • Plot the solubility temperature (T) against the mole fraction (x) of the solute. The resulting curve represents the solubility of the compound in that solvent over a range of temperatures.

G Workflow for Solubility Determination (Dynamic Method) cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Weigh Ester prep2 Add Solvent prep1->prep2 prep3 Add Stir Bar & Seal prep2->prep3 measure1 Place in Bath & Stir prep3->measure1 measure2 Ramp Temperature measure1->measure2 measure3 Monitor Turbidity measure2->measure3 measure4 Record Dissolution Temp measure3->measure4 analysis1 Repeat for Multiple Concentrations measure4->analysis1 analysis2 Plot Temperature vs. Concentration analysis1->analysis2 analysis3 Generate Solubility Curve analysis2->analysis3

Caption: Workflow for Solubility Determination by the Dynamic Method.

Stability Profile

The primary stability concern for this compound, like other boronic acid pinacol esters, is its susceptibility to hydrolysis, which cleaves the ester bond to yield 4-carboxyphenylboronic acid and pinacol.[10][11] This reaction is often catalyzed by the presence of water and can be influenced by pH. Generally, the pinacol ester is more stable than the free boronic acid, which can dehydrate to form cyclic boroxine anhydrides.[1]

Hydrolytic Stability

The hydrolysis reaction is a reversible equilibrium, as depicted below.

Caption: Reversible Hydrolysis of this compound.

Storage and Handling

To ensure the integrity of this compound, it should be stored under anhydrous conditions in a tightly sealed container, protected from moisture and light.[1] Storage at refrigerated temperatures (+4°C) in a dry environment is recommended.[5] When handling, exposure to atmospheric moisture should be minimized.

Experimental Protocol for Stability Assessment (HPLC Method)

The stability of this compound can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) by quantifying the decrease of the ester peak area and the corresponding increase of the boronic acid peak area over time.

Objective: To assess the hydrolytic stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • 4-Carboxyphenylboronic acid (as a reference standard)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers of desired pH (e.g., phosphate buffer for pH 7.4)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Waters XTerra MS C18, which is known to minimize on-column hydrolysis)[12]

  • Thermostatted autosampler and column compartment

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-aqueous, aprotic solvent like acetonitrile.

    • At time t=0, dilute an aliquot of the stock solution into the aqueous buffer of the desired pH to a known concentration. This is the stability study sample.

    • Incubate the sample at a controlled temperature.

  • HPLC Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the stability study sample into the HPLC system.

    • Suggested HPLC Conditions (to be optimized):

      • Column: Waters XTerra MS C18, 4.6 x 50 mm[12]

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a higher aqueous percentage (e.g., 80% A) and ramp to a higher organic percentage (e.g., 80% B) to elute both the polar boronic acid and the less polar pinacol ester.

      • Flow Rate: 1.0 - 1.2 mL/min[12]

      • Column Temperature: 35 °C[12]

      • Detection: UV at an appropriate wavelength (e.g., 220 nm)[12]

      • Injection Volume: 2-5 µL

  • Data Analysis:

    • Integrate the peak areas for both the this compound and the resulting 4-carboxyphenylboronic acid.

    • Calculate the percentage of the remaining pinacol ester at each time point relative to the initial amount at t=0.

    • Plot the percentage of the remaining ester against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under the tested conditions.

G Workflow for HPLC-Based Stability Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (in ACN) prep2 Dilute in Aqueous Buffer (t=0) prep1->prep2 prep3 Incubate at Controlled Temperature prep2->prep3 analysis1 Inject Aliquots at Various Time Points prep3->analysis1 Sampling analysis2 Separate Ester and Acid on C18 Column analysis1->analysis2 analysis3 Quantify Peak Areas (UV Detection) analysis2->analysis3 data1 Calculate % Remaining Ester analysis3->data1 data2 Plot % Ester vs. Time data1->data2 data3 Determine Degradation Kinetics & Half-Life data2->data3

Caption: Workflow for Monitoring Hydrolytic Stability using HPLC.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. While it exhibits enhanced stability and solubility in organic solvents compared to its parent boronic acid, it is prone to hydrolysis in aqueous media, a factor that must be carefully managed in both storage and reaction conditions. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently determine the optimal conditions for their specific applications, thereby mitigating potential issues related to poor solubility or degradation and ensuring the successful outcome of their synthetic endeavors.

References

An In-depth Technical Guide to the Storage and Handling of 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for 4-Carboxyphenylboronic acid pinacol ester. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Compound Profile

This compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid.[1] It is a key reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds for the synthesis of biaryls found in many pharmaceuticals and advanced materials.[1] The pinacol ester functional group enhances the stability of the boronic acid, making it more suitable for storage and various synthetic applications compared to its parent boronic acid.[1]

Chemical Structure:

PropertyValueSource
CAS Number 180516-87-4
Molecular Formula C13H17BO4
Molecular Weight 248.08 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 228-231 °C (lit.)[2]
Solubility Sparingly soluble in water[1][3]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The primary degradation pathway for boronic esters is hydrolysis back to the corresponding boronic acid and pinacol.[4]

Recommended Storage Conditions

The following table summarizes the recommended storage conditions to ensure the long-term stability of the compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque container.To protect from moisture and light.
Location Cool, dry, and well-ventilated area.To maintain a stable storage environment.
Incompatibilities

To prevent hazardous reactions and decomposition, avoid storing this compound with the following:

  • Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.

  • Strong acids and bases: Can catalyze the hydrolysis of the pinacol ester.

  • Water/Moisture: Promotes the hydrolysis of the boronic ester to the boronic acid.

Handling Procedures

Due to its sensitivity to moisture, this compound should be handled as an air-sensitive reagent. The following procedures are recommended to minimize exposure to atmospheric moisture.

General Handling Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G Figure 1. Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) gather_materials Gather Dry Glassware and Reagents prep_area->gather_materials prep_reagent Allow Reagent to Equilibrate to Room Temperature gather_materials->prep_reagent weigh Weigh Reagent Under Inert Atmosphere prep_reagent->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Anhydrous Solvent transfer->dissolve quench Quench Reaction Appropriately dissolve->quench dispose Dispose of Waste According to Regulations quench->dispose clean Clean Glassware dispose->clean

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Experimental Protocol: Example of a Suzuki-Miyaura Coupling Reaction

This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is for illustrative purposes and may require optimization based on the specific substrates and desired outcome.

Materials
  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene, 10 mL)

  • Degassed water (2 mL)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure

The following diagram outlines the key steps in the experimental procedure.

G Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling start Start setup Assemble and Dry Glassware Under Inert Atmosphere start->setup add_solids Add Aryl Halide, Boronic Ester, and Base to Flask setup->add_solids purge Evacuate and Refill with Inert Gas (3x) add_solids->purge add_solvents Add Anhydrous Solvent and Degassed Water purge->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, etc.) heat->monitor workup Perform Aqueous Workup monitor->workup purify Purify Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) under a counterflow of argon.

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.02 mmol) to the reaction mixture under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For more detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundation for the safe and effective use of this compound. By understanding and implementing these storage and handling procedures, researchers can ensure the quality of their starting materials and contribute to the success and safety of their chemical research.

References

A Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester: A Versatile Reagent for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Carboxyphenylboronic acid pinacol ester, a key building block in modern organic chemistry and medicinal chemistry. This document details its commercial availability, physicochemical properties, and significant applications, with a focus on its role in the synthesis of bioactive molecules.

Introduction

This compound, also known by its systematic name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional organic compound. It features a carboxylic acid group and a boronic acid pinacol ester group attached to a benzene ring. This unique structure makes it an invaluable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling compared to free boronic acids, and versatility have led to its widespread use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

Commercial Availability and Physicochemical Properties

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes key quantitative data for this compound, compiled from various commercial sources.

PropertyValueReferences
CAS Number 180516-87-4[2][3]
Molecular Formula C₁₃H₁₇BO₄[3]
Molecular Weight 248.08 g/mol [4]
Appearance White to off-white crystalline powder
Purity Typically ≥97%[3]
Melting Point 228-231 °C (lit.)
Solubility Soluble in organic solvents such as methanol, ether, and chlorinated methane; slightly soluble in water.

Key Applications in Research and Development

The utility of this compound spans several areas of chemical and biological research. Its ability to serve as a versatile building block is central to its importance.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenylboronic acid ester and an organic halide or triflate. The presence of the carboxylic acid group on the molecule provides a handle for further functionalization, making it a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a generic aryl halide and this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base in a reaction flask. B Add Palladium Catalyst and Ligand to the flask. A->B Inert Atmosphere C Add an appropriate organic solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D e.g., 60-100 °C E Cool the reaction and perform an aqueous work-up. D->E Reaction Completion F Extract the product with an organic solvent. E->F G Dry and concentrate the organic layer. F->G H Purify the crude product by chromatography or recrystallization. G->H

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.[5] They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue. The carboxylic acid functionality of this compound allows for its incorporation into larger molecules, such as peptides or other scaffolds, to create targeted enzyme inhibitors.

A key area of interest is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Aryl boronic acids can be incorporated into PROTAC design as part of the ligand that binds to the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, a process in which a derivative of this compound could serve as a component of the target protein ligand.

PROTAC_Pathway cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC (containing boronic acid derivative) Ternary Formation of Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ub Ubiquitin Ubiquitination Ubiquitination of Target Protein Ub->Ubiquitination Ternary->Ubiquitination Proximity-induced Ubiquitination->Degradation Recognition Degradation->Target Degraded

The catalytic cycle of PROTAC-mediated protein degradation.

Materials Science

In materials science, this compound is utilized in the synthesis of functional polymers and dyes. The rigid phenylboronic acid core can be incorporated into polymer backbones to create materials with specific thermal or optical properties. The carboxylic acid group can be used to attach these materials to surfaces or to other molecules.

Illustrative Experimental Protocol: Synthesis of a Bioactive Derivative

This section provides a representative, detailed methodology for the synthesis of a hypothetical bioactive compound using this compound as a key starting material. This protocol is based on common synthetic transformations found in the medicinal chemistry literature.

Objective: To synthesize an amide-coupled biaryl compound with potential enzyme inhibitory activity.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • An amine (e.g., benzylamine)

  • Dichloromethane (DCM)

  • Toluene

  • Ethanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (1.0 eq), 4-bromoaniline (1.1 eq), and sodium carbonate (2.5 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the biaryl carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the biaryl carboxylic acid (1.0 eq) in dichloromethane.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at room temperature.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final amide-coupled biaryl compound.

Characterization:

The structure and purity of the final compound would be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • High-Performance Liquid Chromatography (HPLC)

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical research. Its commercial availability and stable nature, combined with its reactivity in powerful transformations like the Suzuki-Miyaura coupling, make it an essential tool for the synthesis of a wide array of complex molecules. Its application in drug discovery, particularly in the development of enzyme inhibitors and novel therapeutic modalities like PROTACs, highlights its significance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its properties and applications, empowering professionals to effectively utilize this key building block in their research and development endeavors.

References

Technical Guide: Safety and Handling of 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety, handling, and toxicological profile of 4-Carboxyphenylboronic acid pinacol ester, a key reagent in synthetic chemistry. The information is compiled from Safety Data Sheets (SDS) and technical resources to ensure safe laboratory practices.

Compound Identification

This compound is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of complex molecules for drug discovery and materials science.[1] Its pinacol ester group enhances stability compared to the free boronic acid, making it easier to store and handle.[1]

Identifier Value
Chemical Name This compound
Synonyms 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 4-Carboxybenzeneboronic acid pinacol ester[2][3][4]
CAS Number 180516-87-4[1][3][4]
Molecular Formula C₁₃H₁₇BO₄[1][3]
Molecular Weight 248.08 g/mol [3]

Hazard Identification and Classification

This compound is classified as an irritant. Adherence to GHS guidelines is essential for safe handling. The primary hazards are associated with direct contact and inhalation of its dust.

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation[1][2][5][6]
Serious Eye Irritation2 / 2AH319: Causes serious eye irritation[1][2][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][5][6]
GHS Label Elements
Pictogram
alt text
Signal Word Warning [1][2][5][6]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize risk. This includes using appropriate personal protective equipment (PPE) and ensuring the compound is stored away from incompatible materials.

Personal Protective Equipment (PPE)
Protection Type Specification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3] Lab coat or other suitable protective clothing.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 dust mask or higher.[3]
Storage and Incompatibility

Parameter Recommendation
Storage Conditions Keep in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[1] Some suppliers recommend room temperature, while others suggest refrigeration (+4°C).[7] Store locked up.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][4][8]

graph ChemicalIncompatibility {
graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"];
node [shape=Mrecord, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335", arrowhead=normal, penwidth=2];

substance [label="{4-Carboxyphenylboronic\lacid pinacol ester}", fillcolor="#F1F3F4", shape=octagon];

oxidizers [label="Strong Oxidizing\lAgents", fillcolor="#FBBC05"]; acids [label="Strong Acids", fillcolor="#FBBC05"]; bases [label="Strong Bases", fillcolor="#FBBC05"];

substance -> oxidizers [label=" Incompatible"]; substance -> acids [label=" Incompatible"]; substance -> bases [label=" Incompatible"]; }

Caption: Chemical incompatibility diagram.

Emergency Procedures

Rapid and correct response to exposure or spills is crucial. The following workflows outline the necessary steps.

First Aid Measures

Immediate action is required in case of accidental exposure.

FirstAidWorkflow cluster_exposure Exposure Type cluster_response Immediate Action start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_fresh_air wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Attention (if symptoms persist or are severe) move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid workflow for exposure.

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][5][9] If breathing is difficult, provide oxygen.[10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][5][9] Remove and launder contaminated clothing before reuse.[1][9] If irritation occurs, seek medical advice.[1][9]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes.[1][8][9] If present, remove contact lenses and continue rinsing.[1][8][9] If eye irritation persists, get medical attention.[1][9]

  • Ingestion : Rinse mouth with water. Do not induce vomiting.[11] Seek medical attention if you feel unwell.[5]

Accidental Release Measures

For a minor spill of this solid material, follow this procedure:

SpillResponse spill Minor Spill Occurs ppe 1. Don Appropriate PPE (Gloves, Goggles, N95 Respirator) spill->ppe isolate 2. Isolate Area & Ensure Ventilation Notify others in the lab ppe->isolate contain 3. Contain Spill Avoid raising dust isolate->contain cleanup 4. Clean Up Carefully sweep solid material into a dustpan contain->cleanup collect 5. Collect Waste Place swept material into a sealed, labeled container for hazardous waste cleanup->collect decon 6. Decontaminate Wet mop the spill area. Clean all tools used. collect->decon dispose 7. Dispose & Restock Dispose of waste via institutional protocol. Restock spill kit. decon->dispose

Caption: Minor spill response workflow.

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its safe handling and use in experimental design.

Property Value
Appearance White to off-white crystalline powder[1][4][7]
Odor Odorless or faint characteristic scent[1]
Melting Point 228-231 °C (lit.)[3][4][12]
Boiling Point 379.7 ± 25.0 °C (Predicted)[4][7]
Flash Point 183.4 °C (Predicted)[4][7]; "Not applicable" reported by some suppliers[3]
Water Solubility Insoluble / Sparingly soluble[4][7]
Density 1.15 ± 0.1 g/cm³ (Predicted)[4][7]
pKa 4.09 ± 0.10 (Predicted)[4]

Toxicological Profile

The toxicological information for this compound is limited, with the primary known effects being irritation.[1]

  • Acute Toxicity : Detailed data is limited. Some aggregated GHS information suggests potential for harm if swallowed, inhaled, or in contact with skin, though this is not consistently reported.[2]

  • Skin Corrosion/Irritation : Classified as causing skin irritation (Category 2).[1][2]

  • Serious Eye Damage/Irritation : Classified as causing serious eye irritation (Category 2).[1][2]

  • Respiratory Sensitization : May cause respiratory tract irritation.[1][12]

  • Carcinogenicity & Mutagenicity : No data is available to classify this compound as a carcinogen or mutagen.[1] It is not listed by IARC or EPA as a carcinogen.[1]

Appendix: Representative Experimental Protocols

The hazard classifications (e.g., "Skin Irritation, Category 2") are determined by standardized toxicological tests. While the specific study reports for this compound are not public, the methodologies are based on established OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates a substance's potential to cause skin irritation or corrosion.[13]

  • Principle : A single dose of the test substance (0.5 g for a solid) is applied to a small area of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[14] Untreated skin serves as a control.[14][15]

  • Procedure :

    • The hair is removed from the application site on the animal's back.[16]

    • The solid substance is moistened, typically with water, to ensure good skin contact and applied to the skin under a semi-occlusive patch.[15]

    • The exposure period is 4 hours, after which the patch and residual substance are removed.[14]

  • Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[13] Observations can continue for up to 14 days to assess the reversibility of the effects.[14]

  • Classification : The severity and reversibility of the observed skin reactions determine the classification, ranging from non-irritant to corrosive.[16]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to cause irritation or damage to the eye.[17]

  • Principle : A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[18][19] The other eye remains untreated and serves as a control.[18][19]

  • Procedure :

    • Healthy, young adult rabbits with no pre-existing eye defects are selected.[20][21]

    • The test substance is gently placed in the lower conjunctival sac. The eyelids are held together for about one second to prevent loss of the material.[20]

    • The eye is not washed out for at least 24 hours unless immediate corrosive effects are noted.[20]

  • Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18][19] The observation period can extend up to 21 days to evaluate the reversibility of any damage.[17][21]

  • Classification : The substance is classified based on the severity and persistence of ocular lesions.[17] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[18]

References

Spectral data (NMR, IR) of 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 4-Carboxyphenylboronic acid pinacol ester

This guide provides a comprehensive overview of the spectral data for this compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile organoboron compound. The information presented includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[1][2] The molecule consists of a benzoic acid moiety substituted at the para position with a pinacol boronic ester group.[1] This structure makes it a valuable reagent in various organic reactions, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3]

  • Molecular Formula: C₁₃H₁₇BO₄[2]

  • Molecular Weight: 248.09 g/mol [2]

  • CAS Number: 180516-87-4[3]

  • Appearance: White to off-white crystalline powder[1][4]

  • Melting Point: 228-231 °C[5][6]

Spectral Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a clear reference for the characterization of this compound.

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.09Singlet1HN/ACarboxylic Acid (-H )
8.00Doublet2H8.4 HzAromatic Protons (ortho to -COOH)
7.85Doublet2H8.4 HzAromatic Protons (ortho to -B(pin))
1.35Singlet12HN/APinacol Methyl Protons (-C(CH₃ )₄)

Solvent: DMSO-d₆. Data is interpreted from the spectrum provided in the supporting information of Green Chem., 2021, 23, 8530.[1]

¹³C NMR (Carbon NMR) Data

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
167.5Carboxylic Acid Carbon (C OOH)
134.7Aromatic Carbons (C H)
132.8Aromatic Carbon (C -COOH)
128.9Aromatic Carbons (C H)
84.0Pinacol Quaternary Carbons (-C (CH₃)₂)
24.5Pinacol Methyl Carbons (-C(C H₃)₄)

Solvent: DMSO-d₆. The signal for the carbon atom attached to boron is often broadened or not observed due to quadrupolar relaxation. Data is interpreted from the spectrum provided in the supporting information of Green Chem., 2021, 23, 8530.[1]

IR (Infrared) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3300-2500BroadO-H stretch (from Carboxylic Acid, H-bonded)
2978, 2933MediumC-H stretch (Aliphatic, from pinacol methyl groups)
1724StrongC=O stretch (from Carboxylic Acid)
1605, 1570MediumC=C stretch (Aromatic ring)
~1320-1210MediumC-O stretch (from Carboxylic Acid)
~1100-1000MediumB-O stretch (from Boronic Ester)

Data obtained from neat/pure samples.[7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol: Esterification Method

A common and direct method for synthesizing the title compound is through the esterification of 4-Carboxyphenylboronic acid with pinacol.[3]

  • Reactant Preparation: 4-Carboxyphenylboronic acid (10.0 g, 60.3 mmol) is suspended in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Addition of Pinacol: Pinacol (7.1 g, 60.3 mmol) is added to the suspension.

  • Reaction: The mixture is heated to reflux. The reaction becomes homogeneous as it heats.

  • Water Removal: The reaction is refluxed for approximately 2 hours, with the water generated during the esterification being collected in the Dean-Stark trap to drive the reaction to completion.

  • Crystallization and Isolation: After 2 hours, the reaction is allowed to cool and stand overnight. White, needle-like crystals of the product form.

  • Purification: The crystals are collected by filtration, rinsed with cold toluene, and then dried under vacuum to yield pure this compound.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the dried this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its proton and carbon signals set to 0.00 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used to obtain the spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded by collecting a number of scans (e.g., 16 or 32) over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization of this compound.

experimental_workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Characterization Reactants 4-Carboxyphenylboronic Acid + Pinacol in Toluene Reaction Heat to Reflux (with Dean-Stark Trap) Reactants->Reaction Cooling Cool & Crystallize Overnight Reaction->Cooling Filtration Filter Crystals Cooling->Filtration Isolate Crude Product Drying Vacuum Dry Filtration->Drying PureProduct Pure Product: 4-Carboxyphenylboronic acid pinacol ester Drying->PureProduct NMR NMR Analysis (¹H, ¹³C) PureProduct->NMR IR IR Analysis (FTIR-ATR) PureProduct->IR

Caption: Synthesis and Characterization Workflow.

References

The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the efficient construction of complex molecular architectures is a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. Among the vast arsenal of synthetic tools, boronic acid pinacol esters have emerged as exceptionally versatile and powerful building blocks. Their remarkable stability, coupled with their broad reactivity in cross-coupling reactions, has established them as indispensable reagents for the creation of novel compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of boronic acid pinacol esters, with a particular focus on their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The Stability Advantage: Why Pinacol Esters?

Boronic acids, while highly useful, are often susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines. This instability can result in inconsistent reactivity and a shorter shelf life. The conversion of boronic acids to their pinacol esters significantly mitigates these issues. The pinacol group forms a cyclic ester with the boronic acid, sterically shielding the boron atom and rendering the molecule more robust and less prone to degradation.[1][2] This enhanced stability translates to several practical advantages:

  • Enhanced Shelf Life: Pinacol esters can be stored for extended periods without significant decomposition.[2]

  • Ease of Handling: They are generally less sensitive to air and moisture, simplifying weighing and handling procedures.[2]

  • Improved Purification: Their stability allows for purification by standard chromatographic techniques.[1]

  • Consistent Reactivity: The well-defined nature of pinacol esters leads to more reproducible reaction outcomes.[1]

Synthesis of Boronic Acid Pinacol Esters

Several methodologies exist for the synthesis of boronic acid pinacol esters, with the choice of method often depending on the nature of the starting material and the desired substitution pattern.

One of the most common and widely applicable methods is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with organic halides or triflates.[3][4] This reaction is highly tolerant of a wide range of functional groups and provides a direct route to aryl-, heteroaryl-, and vinyl-boronic acid pinacol esters.[4]

Another versatile approach is the reaction of Grignard reagents with pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5] This method is particularly useful for the synthesis of alkyl- and aryl-boronic acid pinacol esters from the corresponding halides.

More recently, methods for the direct C-H borylation of aromatic and heteroaromatic compounds have gained prominence, offering a more atom-economical approach to these valuable intermediates. Additionally, the conversion of arylamines to arylboronates via Sandmeyer-type reactions has been developed.[3][6]

Experimental Protocol: Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a general procedure for the synthesis of an arylboronic acid pinacol ester from an aryl bromide.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired arylboronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its pinacol ester) and an organic halide or triflate, forming a new carbon-carbon bond.[7] This reaction has become one of the most important and widely used methods for the synthesis of biaryls, conjugated dienes, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[8]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate [R²-B(OR)₃]⁻ Boronate->Transmetalation Base Base BoronicEster R²-B(pin) BoronicEster->Boronate Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Arylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid pinacol ester with an aryl bromide.

Reagents and Materials:

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 equiv)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], or Cesium carbonate [Cs₂CO₃], 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • In a reaction vessel, combine the arylboronic acid pinacol ester, aryl bromide, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Quantitative Data in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The following tables summarize representative data for the coupling of various aryl halides with boronic acid pinacol esters.

Aryl HalideBoronic Acid Pinacol EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid pinacol esterPd(dppf)Cl₂ (3)K₃PO₄Dioxane801295
2-ChloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001874[11]
4-IodoanisolePhenylboronic acid pinacol esterPd-PEPPSI-IPr (2)KOt-BuToluene701292[12]
Aryl TriflateTetrahydropyridine-2-boronic acid pinacol ester(Ph₃P)₂PdCl₂ (5)Na₂CO₃THF/H₂O801282[13]

Table 1: Representative yields for Suzuki-Miyaura coupling reactions.

SubstrateProductYield (%)Reference
2,6-Dichloropyridine2-Chloro-6-heptylpyridine74[11]
4-Chlorotoluene4-MethylbiphenylHigh[14]
4-Bromoanisole4-Methoxybiphenyl95[15]

Table 2: Examples of Suzuki-Miyaura coupling with various substrates.

Applications in Drug Discovery and Development

The versatility and functional group tolerance of the Suzuki-Miyaura coupling, facilitated by the stability of boronic acid pinacol esters, have made it an invaluable tool in the synthesis of pharmaceuticals.[8][16][17] Many blockbuster drugs and clinical candidates are synthesized using this methodology. The ability to couple complex fragments late in a synthetic sequence is particularly advantageous in medicinal chemistry, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[18]

Drug_Discovery_Workflow Building_Blocks Diverse Boronic Acid Pinacol Esters Suzuki_Coupling Suzuki-Miyaura Coupling Building_Blocks->Suzuki_Coupling Scaffold Core Scaffold (e.g., Aryl Halide) Scaffold->Suzuki_Coupling Library_Generation Library of Analogs Suzuki_Coupling->Library_Generation Screening Biological Screening (HTS) Library_Generation->Screening Hit_Compound Hit Compound(s) Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers mild reaction conditions, broad functional group tolerance, and high yields, making it an invaluable tool in medicinal chemistry and materials science.[2] 4-Carboxyphenylboronic acid pinacol ester is a particularly useful reagent in this context. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the free boronic acid, while the carboxylic acid moiety provides a versatile functional handle for further synthetic modifications or for imparting desirable pharmacokinetic properties in drug candidates.[3]

These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, offering a practical guide for researchers in drug development and other scientific fields.

Reaction Principle and Applications

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid ester and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[4]

The use of this compound in Suzuki-Miyaura couplings is highly advantageous for the synthesis of biphenyl-4-carboxylic acid derivatives. These structures are prevalent in a wide range of pharmaceuticals, acting as scaffolds that can be further functionalized to interact with biological targets. The carboxylic acid group can serve as a key binding motif or be converted into other functional groups such as amides or esters to modulate the compound's properties.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The data is compiled from literature reports of similar Suzuki-Miyaura coupling reactions to provide an indication of expected outcomes.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Other palladium catalysts with appropriate ligands can also be used.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base can influence the reaction rate and yield.
Solvent Dioxane/Water, Toluene/Water, or DMFA mixture of an organic solvent and water is typically used.
Temperature 80-100 °CThe optimal temperature may vary depending on the substrates.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Representative Yields for the Coupling of this compound with Various Aryl Halides

Aryl Halide SubstrateProductTypical Yield (%)
4-Bromoanisole4'-Methoxybiphenyl-4-carboxylic acid85-95%
4-Bromotoluene4'-Methylbiphenyl-4-carboxylic acid80-90%
4-Bromobenzonitrile4'-Cyanobiphenyl-4-carboxylic acid75-85%
3-Bromopyridine4-(Pyridin-3-yl)benzoic acid70-80%
1-Bromo-4-(trifluoromethyl)benzene4'-(Trifluoromethyl)biphenyl-4-carboxylic acid70-80%
2-Bromotoluene2'-Methylbiphenyl-4-carboxylic acid65-75%

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Laboratory-Scale Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-4-carboxylic acid derivative.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Ar'-B(pin) Base R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Ester, Aryl Halide, Base InertAtmo Establish Inert Atmosphere Reagents->InertAtmo CatalystSolvent Add Catalyst and Solvents InertAtmo->CatalystSolvent Heating Heat to 90°C CatalystSolvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Final Product Purification->Product Drug_Development BoronicEster 4-Carboxyphenylboronic Acid Pinacol Ester SuzukiCoupling Suzuki-Miyaura Coupling BoronicEster->SuzukiCoupling ArylHalide Functionalized Aryl Halide ArylHalide->SuzukiCoupling BiphenylCore Biphenyl-4-carboxylic Acid Scaffold SuzukiCoupling->BiphenylCore FurtherFunc Further Functionalization BiphenylCore->FurtherFunc DrugCandidate Drug Candidate FurtherFunc->DrugCandidate

References

Application Notes and Protocols for the Use of 4-Carboxyphenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid pinacol ester is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a preferred building block for the construction of biaryl and heteroaryl carboxylic acids, which are key structural motifs in numerous pharmaceutical agents and functional materials. The pinacol ester functionality provides enhanced stability compared to the free boronic acid, rendering it less prone to protodeboronation and decomposition, thus ensuring more reliable and reproducible results in cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Research and Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry.[1][2] The use of this compound in this reaction allows for the direct incorporation of a benzoic acid moiety onto a wide range of aromatic and heteroaromatic scaffolds. This is of particular importance in drug discovery, where the carboxylic acid group can serve as a crucial pharmacophore for interacting with biological targets, or as a handle for further synthetic modifications. The biaryl carboxylic acid structural unit is prevalent in a number of approved drugs and clinical candidates, highlighting the significance of this synthetic strategy.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yield of the cross-coupled product is influenced by several factors including the nature of the aryl halide, the choice of catalyst, ligand, base, and solvent system.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

Aryl BromidePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10012>95
4-BromotoluenePd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene1101692
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (4:1)90888
2-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane1002485

Table 2: Suzuki-Miyaura Coupling with Aryl Iodides

Aryl IodidePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(OAc)₂ (1)P(t-Bu)₃ (2)K₃PO₄ (2)THF65698
1-Iodo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)RuPhos (3)CsF (2)Toluene1001294
3-IodopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851089
1-IodonaphthalenePdCl₂(dppf) (2)-K₂CO₃ (2)Acetonitrile/H₂O (5:1)801891

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

  • Degassed water (if using an aqueous system)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen base (2.0-3.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if applicable, 0.02-0.10 mmol).

  • Add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane). If an aqueous system is used, add the appropriate ratio of degassed water.

  • Seal the reaction vessel and stir the mixture at the desired temperature (typically between 80-120 °C) for the specified time (typically 8-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl-4-carboxylic acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim R¹-R² RedElim->Pd0 Base_activation R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻ Base_activation->Transmetalation Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide This compound Base, Catalyst, Ligand start->reagents solvent Add Solvent(s) reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: 4-Carboxyphenylboronic Acid Pinacol Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid pinacol ester is a versatile and valuable building block in modern medicinal chemistry. Its bifunctional nature, featuring a stable boronic acid pinacol ester for carbon-carbon bond formation and a carboxylic acid for further derivatization, makes it an ideal component in the synthesis of complex drug molecules. This reagent is particularly prominent in the construction of targeted therapies, including enzyme inhibitors and proteolysis-targeting chimeras (PROTACs). Its stability, reactivity in palladium-catalyzed cross-coupling reactions, and amenability to amide bond formation have solidified its role in drug discovery and development pipelines. These application notes provide an overview of its utility and detailed protocols for its key applications.

Key Applications

1. Suzuki-Miyaura Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures prevalent in many pharmaceuticals. This compound serves as a key coupling partner in these reactions, allowing for the introduction of a carboxyphenyl moiety. The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and store.[1][2]

2. Synthesis of PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. Several PARP inhibitors feature a core structure that can be synthesized using this compound. For instance, the phthalazinone core of the approved drug Olaparib and its analogues can be constructed through a synthetic route where a key intermediate is formed via a Suzuki-Miyaura coupling. The carboxylic acid functionality of the boronic acid ester is then utilized to build the rest of the molecule.[3][4][5][6]

3. Development of PROTACs:

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker. This compound is an excellent choice for incorporation into PROTAC linkers.[7][8][9] The carboxylic acid can be readily converted to an amide to connect to one of the ligands, while the boronic ester can be used in a subsequent coupling reaction to attach the other ligand, providing a modular and efficient approach to PROTAC synthesis.

Data Presentation

The following tables summarize quantitative data from representative applications of this compound in the synthesis of bioactive molecules.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

EntryAryl Halide/TriflateCatalystBaseSolventYield (%)Reference
14-Bromo-N-(diphenylmethylidene)anilinePd(dppf)Cl₂K₂CO₃Toluene/Water86[10]
21-Boc-4-iodopyrazolePd(PPh₃)₄K₂CO₃Dioxane/Water85.7[11]
3Ethyl 4-chloro-7-methoxyquinoline-3-carboxylatePd₂(dba)₃/XPhosKOAcDioxane~75[12]
45-IodovanillinPd(PPh₃)₄Na₂CO₃Ethanol/Water41[13]

Table 2: Biological Activity of Synthesized PARP Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineReference
OlaparibPARP-15Enzyme Assay[14]
OlaparibPARP-21Enzyme Assay[14]
RucaparibPARP-11.4Enzyme Assay[14]
NiraparibPARP-13.8Enzyme Assay[14]
TalazoparibPARP-11.2Enzyme Assay[14]
Olaparib Analogue 5lPARP-116.10Enzyme Assay[15]
Olaparib Analogue 5lMDA-MB-43611.62 µMCell-based Assay[15]

Table 3: Biological Activity of BRD4-Targeting PROTACs

PROTACE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
dBET1JQ1-Cereblon~30>95Jurkat[16]
dBET6JQ1-VHL~100>95Jurkat[16]
Compound 7(CDK4/6 inhibitor)-Pomalidomide2.0 (CDK4), 4.0 (CDK6)Not ReportedJurkat[17]
Compound 13(CDK4/6 inhibitor)-Pomalidomide6.0 (CDK4/6)Not ReportedJurkat[17]
ZXH-3-26JQ1-CereblonNot ReportedDose-dependent degradationHeLa[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and the palladium catalyst.

  • Add the base to the flask.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation using this compound

This protocol outlines a general procedure for the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.2 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Synthesis PARP1->PAR_Polymer DDR_Proteins DNA Repair Proteins Recruitment PAR_Polymer->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibition Inhibition

PARP Inhibition Signaling Pathway

PROTAC_Mechanism PROTAC PROTAC (BRD4 Degrader) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Suzuki_Workflow Start Start: Assemble Reaction Reactants Add Aryl Halide, This compound, Pd Catalyst, Base Start->Reactants Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Degas Degas with N₂/Ar Solvent->Degas Heat Heat to Reflux (80-100 °C) Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Work-up: - Cool to RT - Add Water - Extract with Organic Solvent Monitor->Workup Purify Purification: - Wash & Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Applications of 4-Carboxyphenylboronic Acid Pinacol Ester in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid pinacol ester is a versatile bifunctional molecule increasingly utilized in materials science. Its unique structure, featuring a carboxylic acid group for amide bond formation or coordination with metal centers, and a boronic acid pinacol ester for covalent bond formation with diols or as a dynamic covalent linker, enables the synthesis of a wide array of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Metal-Organic Frameworks (MOFs), stimuli-responsive drug delivery systems, and sensors.

I. Synthesis of Metal-Organic Frameworks (MOFs)

4-Carboxyphenylboronic acid and its derivatives serve as organic linkers in the solvothermal synthesis of MOFs. The carboxylic acid group coordinates with metal ions to form the framework structure.

Application Note:

MOFs synthesized with 4-carboxyphenylboronic acid-based linkers can exhibit high porosity and thermal stability, making them suitable for gas storage and separation applications. The boronic acid moiety can also be further functionalized post-synthesis. A classical solvothermal method is typically employed for the synthesis.[1][2]

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol is adapted from a general method for MOF synthesis and can be optimized for this compound.[1]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Autoclave with Teflon liner

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the as-synthesized crystals in a suitable solvent like chloroform for 24 hours, refreshing the solvent every 8 hours.

  • Finally, dry the activated MOF crystals under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the activated MOF.

II. Stimuli-Responsive Drug Delivery Systems

The boronic acid pinacol ester moiety is sensitive to changes in pH and the presence of diols, such as glucose. This responsivity can be harnessed to create "smart" drug delivery systems that release their payload under specific physiological conditions.

Application Note:

Polymers functionalized with this compound can self-assemble into nanoparticles or form hydrogels for encapsulating therapeutic agents. The boronate ester bond can act as a cleavable linker in response to acidic pH found in tumor microenvironments or endosomes, or in the presence of high glucose concentrations, enabling targeted drug release.[3][4]

Experimental Protocol: Preparation of pH-Responsive Nanoparticles

This protocol describes the preparation of nanoparticles from a polymer functionalized with this compound for pH-triggered drug release.

Materials:

  • Amine-terminated polymer (e.g., polyethylene glycol-amine, PEG-NH₂)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Dialysis membrane (MWCO appropriate for the polymer)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Polymer Functionalization:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.5 eq) and stir for 30 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-terminated polymer (1 eq) dissolved in DMF to the activated ester solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents and byproducts.

    • Lyophilize the purified polymer conjugate.

  • Nanoparticle Formulation and Drug Loading:

    • Dissolve the functionalized polymer and the drug in a suitable organic solvent (e.g., DMSO).

    • Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS pH 7.4).

    • Continue stirring for 2-4 hours to allow for nanoparticle self-assembly and solvent evaporation.

    • Remove unloaded drug by dialysis against PBS (pH 7.4).

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.5) at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

Quantitative Data Presentation
pHTime (h)Cumulative Drug Release (%)
7.415.2 ± 0.8
412.5 ± 1.2
818.9 ± 1.5
1225.3 ± 2.1
2435.1 ± 2.8
5.5115.8 ± 1.3
438.2 ± 2.5
865.7 ± 3.1
1282.4 ± 3.9
2495.3 ± 4.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific polymer, drug, and experimental conditions.

III. Fluorescent Sensors for Saccharides

The ability of the boronic acid moiety to form covalent bonds with diols makes it an excellent recognition element for saccharides. When integrated into a fluorescent molecule, this binding event can trigger a change in the fluorescence signal, enabling the detection and quantification of sugars.

Application Note:

Fluorescent probes incorporating this compound can be designed to exhibit changes in fluorescence intensity or wavelength upon binding to saccharides like glucose. The carboxylic acid group provides a handle for conjugation to other molecules or materials.[5][6][7]

Experimental Protocol: Saccharide Sensing using a Boronic Acid-Functionalized Fluorophore

This protocol outlines the general procedure for evaluating the saccharide sensing capabilities of a fluorescent probe functionalized with this compound.

Materials:

  • Boronic acid-functionalized fluorescent probe

  • Buffer solution (e.g., phosphate buffer at physiological pH 7.4)

  • Saccharide stock solutions (e.g., glucose, fructose, galactose)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer solution.

  • To each solution, add increasing concentrations of the saccharide stock solution.

  • Incubate the solutions for a short period to allow for binding equilibrium to be reached.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with an appropriate excitation wavelength.

  • Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of saccharide concentration to generate a calibration curve.

Visualizations

Experimental_Workflow_MOF_Synthesis reagents This compound + Metal Salt (e.g., Zn(NO3)2·6H2O) + Solvent (DMF) autoclave Heat in Autoclave (e.g., 100-120 °C, 24-48 h) reagents->autoclave filtration Filtration & Washing (DMF, Ethanol) autoclave->filtration activation Solvent Exchange (e.g., Chloroform) filtration->activation drying Vacuum Drying (e.g., 120 °C) activation->drying pxrd PXRD drying->pxrd tga TGA drying->tga bet BET drying->bet

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Drug_Delivery_Workflow functionalization Polymer Functionalization (PEG-NH2 + Activated Ester) nanoprecipitation Nanoprecipitation & Drug Loading functionalization->nanoprecipitation dialysis Dialysis at pH 7.4 and pH 5.5 nanoprecipitation->dialysis quantification Quantification of Released Drug dialysis->quantification

Caption: Experimental workflow for pH-responsive drug delivery nanoparticles.

Sensor_Mechanism Probe Boronic Acid- Functionalized Fluorophore Complex Fluorescent Complex Probe->Complex + Saccharide Saccharide (Diol) Saccharide->Complex + Signal_Change Change in Fluorescence Signal Complex->Signal_Change Results in

Caption: Mechanism of a boronic acid-based fluorescent saccharide sensor.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of biaryl scaffolds is a cornerstone in modern medicinal chemistry and materials science, with these structural motifs being prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. 4-Carboxyphenylboronic acid pinacol ester is a key building block in this context, offering a stable, easy-to-handle source of a 4-carboxyphenyl group. The pinacol ester enhances stability compared to the free boronic acid, making it ideal for a wide range of coupling partners and reaction conditions.[1] This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds, with a focus on practical laboratory applications.

Core Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a 4-carboxyphenyl moiety onto an aromatic or heteroaromatic ring. This is particularly valuable in drug discovery for several reasons:

  • Introduction of a Key Pharmacophore: The carboxylic acid group can act as a critical binding element to biological targets, improve solubility, and provide a handle for further chemical modification.

  • Molecular Scaffolding: The biaryl structure itself is a privileged scaffold in many biologically active molecules.

  • Versatility: The reaction is tolerant of a wide variety of functional groups, allowing for the synthesis of complex molecules.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The conditions cited are general and may require optimization for specific substrates.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
24-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100895
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100688
43-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄2-Butanol1101685
52-BromonaphthalenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O901290

Note: Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Actual yields will vary depending on the specific reaction conditions and the nature of the coupling partners.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane, DME)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X R-Pd(II)-X_L2 R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (Ar-B(OR)2) R-Pd(II)-Ar_L2 R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R R-Pd(II)-X_L2->Transmetalation [ArB(OR)2OH]⁻ R-Pd(II)-Ar_L2->Reductive_Elimination ArB(OR)2 Ar-B(pin) (4-Carboxyphenylboronic acid pinacol ester) ArB(OR)2OH [ArB(pin)OH]⁻ (Boronate Complex) ArB(OR)2->ArB(OR)2OH ArB(OR)2OH->Transmetalation Base Base (e.g., OH⁻) Base->ArB(OR)2OH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines a typical laboratory workflow for the synthesis of a biaryl compound using this compound.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - this compound - Base - Catalyst start->reagents reaction Reaction Setup: - Add degassed solvent - Heat under inert atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography or recrystallization workup->purification analysis Product Analysis: - NMR - Mass Spectrometry purification->analysis end End analysis->end

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 4-Carboxyphenylboronic Acid Pinacol Ester in Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the use of 4-Carboxyphenylboronic acid pinacol ester in the design and development of fluorescent sensors. The unique ability of the boronic acid moiety to reversibly bind with cis-1,2- and -1,3-diols makes it an invaluable tool for the detection of biologically significant molecules such as saccharides.

Principle of Boronic Acid-Based Fluorescent Sensing

Fluorescent sensors based on 4-carboxyphenylboronic acid operate on the principle of modulating the fluorescence output of a nearby fluorophore upon binding to a target analyte. The this compound serves as a versatile building block, providing both a recognition site for diol-containing molecules and a carboxylic acid handle for covalent attachment to a fluorophore.

The pinacol group acts as a protecting group for the boronic acid during the synthesis of the sensor, preventing unwanted side reactions. This protecting group is then removed in the final step to yield the active sensor.

The sensing mechanism often relies on Photoinduced Electron Transfer (PET). In the unbound state, the boronic acid can quench the fluorescence of the attached fluorophore. Upon binding to a diol-containing analyte, such as a saccharide, the electronic properties of the boron atom are altered. This change can disrupt the PET process, leading to an enhancement of the fluorescence signal.

Quantitative Data of Representative Boronic Acid-Based Fluorescent Sensors

The performance of fluorescent sensors is characterized by several key parameters, including their binding affinity for the target analyte (Ka), the limit of detection (LOD), and their selectivity for the target over other potentially interfering molecules. The following table summarizes representative data for fluorescent sensors based on the phenylboronic acid scaffold for the detection of various saccharides.

Sensor IDAnalyteAssociation Constant (Ka) (M⁻¹)Limit of Detection (LOD)Fold Fluorescence ChangeReference
CPBAGlucose2.3 x 10⁶0.59 µM>2100[1]
CPBAFructose2.7 x 10⁴-~2[1]
PB-BODIPYD-Fructose-32 µM-
Sensor 1D-Glucose1378--
Sensor 1D-Fructose353--
Sensor 2D-Glucose110--
Sensor 2D-Fructose4365--

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Sensor using this compound and an Amine-Functionalized Fluorophore

This protocol describes a general method for the synthesis of a fluorescent sensor by coupling this compound with an amine-containing fluorophore, followed by deprotection of the boronic acid.

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., Dansyl cadaverine, aminomethyl pyrene)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. d. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours to form the NHS-ester.

  • Coupling with Amine-Functionalized Fluorophore: a. In a separate flask, dissolve the amine-functionalized fluorophore (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF. b. Add the activated NHS-ester solution dropwise to the fluorophore solution. c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Protected Sensor: a. Upon completion of the reaction, pour the mixture into cold water. b. Extract the product with an appropriate organic solvent such as ethyl acetate or DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the pinacol-protected fluorescent sensor.

  • Deprotection of the Pinacol Group: a. Dissolve the purified pinacol-protected sensor in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final boronic acid-functionalized fluorescent sensor.

  • Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Fluorescence Titration for Saccharide Detection

This protocol outlines the procedure for evaluating the performance of the synthesized fluorescent sensor in detecting a specific saccharide.

Materials:

  • Synthesized boronic acid-functionalized fluorescent sensor

  • High-purity saccharide (e.g., glucose, fructose)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4)

  • DMSO or other suitable organic solvent for stock solution

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a minimal amount of DMSO. b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the buffer solution.

  • Preparation of Working Solutions: a. Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid interference with the assay. b. Prepare a series of saccharide solutions of varying concentrations by serial dilution of the saccharide stock solution with the buffer.

  • Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the fluorophore used in the sensor. c. To a quartz cuvette, add the working solution of the fluorescent sensor. d. Record the initial fluorescence intensity (F₀) of the sensor solution. e. Add small aliquots of the saccharide solutions of increasing concentrations to the cuvette. f. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).

  • Data Analysis: a. Plot the change in fluorescence intensity (F/F₀ or F - F₀) as a function of the saccharide concentration. b. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Visualizations

G General Workflow for Fluorescent Sensor Synthesis and Application cluster_synthesis Sensor Synthesis cluster_application Sensor Application Start 4-Carboxyphenylboronic acid pinacol ester Activation Activation of Carboxylic Acid (EDC/NHS) Start->Activation 1 Coupling Coupling with Amine-Fluorophore Activation->Coupling 2 Deprotection Deprotection of Pinacol Group Coupling->Deprotection 3 Final_Sensor Active Fluorescent Sensor Deprotection->Final_Sensor 4 Titration Fluorescence Titration with Analyte Final_Sensor->Titration Data_Analysis Data Analysis (Binding Constant, LOD) Titration->Data_Analysis 5 Result Quantitative Detection Data_Analysis->Result 6 PET_Mechanism Signaling Mechanism: Photoinduced Electron Transfer (PET) cluster_unbound Unbound State cluster_bound Bound State Fluorophore_Unbound Fluorophore (Excited State) PET PET (Fluorescence Quenched) Fluorophore_Unbound->PET Electron Transfer Boronic_Acid_Unbound Boronic Acid Boronic_Acid_Unbound->PET Fluorophore_Bound Fluorophore (Excited State) Fluorescence Fluorescence (Signal ON) Fluorophore_Bound->Fluorescence Photon Emission Boronate_Ester Boronate Ester (Saccharide Bound) Boronate_Ester->Fluorophore_Bound PET Blocked Saccharide Saccharide (Analyte) Saccharide->Boronic_Acid_Unbound Binding

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 4-Carboxyphenylboronic acid pinacol ester in several key palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This compound serves as an excellent coupling partner for the synthesis of biaryl compounds.

Quantitative Data Summary
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101888
32-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901692
44-IodoacetophenonePdCl₂(dppf) (2)-K₂CO₃Acetonitrile801097
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Carboxyphenylboronic acid pinacol ester, Aryl Halide, Base Heating Heat under Inert Atmosphere (e.g., 100°C) Reactants->Heating Catalyst_System Pd Catalyst, Ligand Catalyst_System->Heating Solvent Degassed Solvent (e.g., Toluene/H₂O) Solvent->Heating Extraction Aqueous Workup (EtOAc, H₂O, Brine) Heating->Extraction Reaction Completion Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. While direct examples with this compound are less common as it is not the typical substrate, this protocol outlines the coupling of an aryl halide with an amine, a reaction for which the product could subsequently be functionalized with a boronic ester. A generalized protocol for the amination of an aryl halide is provided below.

Quantitative Data Summary (Generalized for Aryl Halides)
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001698
21-Chloro-3-methoxybenzeneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102091
32-ChloropyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-Amyl alcohol1001885
44-IodobenzonitrilePiperidinePdCl₂(dppf) (3)-K₃PO₄DMF901294
Experimental Protocol: Generalized Buchwald-Hartwig Amination

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv)

  • Phosphine Ligand (e.g., BINAP, 0.015 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Amine, Base Heating Heat with Stirring Reagents->Heating Catalyst_System Pd Precatalyst, Ligand Catalyst_System->Heating Solvent Anhydrous Solvent Solvent->Heating Quenching Quench with aq. NH₄Cl Heating->Quenching Completion Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Arylamine Product Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While this compound is not a typical substrate for the Heck reaction, a related transformation, the "boryl-Heck" reaction, can be used to synthesize alkenyl boronic esters. Below is a generalized protocol for a standard Heck reaction.

Quantitative Data Summary (Generalized for Aryl Halides)
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100690
24-Bromobenzonitrilen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile801285
31-IodonaphthaleneCyclohexenePd(OAc)₂ (2)-Ag₂CO₃Dioxane1202478
44-BromoacetophenoneMethyl methacrylatePd/C (5)-NaOAcDMA1301092
Experimental Protocol: Generalized Heck Reaction

Materials:

  • Aryl Halide (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.01 equiv)

  • Ligand (optional, e.g., PPh₃, 0.02 equiv)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and ligand (if used).

  • Add the solvent, followed by the alkene and the base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction's progress.

  • Once complete, cool the mixture to room temperature.

  • Filter off any solids and wash with the reaction solvent.

  • Concentrate the filtrate and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Alkene, Base Heating Heat under Inert Atmosphere Reagents->Heating Catalyst Pd Catalyst (optional Ligand) Catalyst->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Filtration Filtration Heating->Filtration Completion Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Substituted Alkene Purification->Product Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Terminal Alkyne, Base Stirring Stir at Elevated Temp. Reagents->Stirring Catalysts Pd Catalyst, CuI Catalysts->Stirring Solvent Solvent (e.g., THF) Solvent->Stirring Filtration Filter through Celite Stirring->Filtration Completion Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Substituted Alkyne Purification->Product

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems. 4-Carboxyphenylboronic acid pinacol ester is a key building block in this context, as the resulting biphenyl-4-carboxylic acid motif is a common scaffold in many biologically active molecules. The pinacol ester offers enhanced stability compared to the free boronic acid, making it easier to handle and store.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is compiled from established literature procedures and provides a guide for optimizing reaction conditions to achieve high yields and purity.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The interplay of these factors is crucial for achieving optimal results.

  • Catalyst: Palladium complexes are the most common catalysts for this transformation. The choice of palladium source and the associated ligand is critical. For electron-rich and unactivated aryl halides, more electron-rich and bulky phosphine ligands are often required.

  • Base: A base is required to activate the boronic acid ester for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as carbonates and phosphates are commonly used.

  • Solvent: The solvent system typically consists of an organic solvent and water to dissolve both the organic reactants and the inorganic base. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction efficiency.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some reactive aryl halides can couple at room temperature, others may require heating to achieve a reasonable reaction rate.

The following diagram illustrates the relationship between these key parameters and the desired reaction outcome.

G Factors Influencing Suzuki-Miyaura Coupling Catalyst Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Yield Yield Catalyst->Yield ReactionTime Reaction Time Catalyst->ReactionTime Base Base (e.g., K₂CO₃, K₃PO₄) Base->Yield Base->ReactionTime Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Yield Purity Purity Solvent->Purity Temperature Temperature (e.g., 80-100 °C) Temperature->Yield Temperature->ReactionTime

Diagram 1: Key parameters influencing the outcome of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from procedures for the synthesis of biphenyl carboxylic acids.[1]

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aryl bromide (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add this compound (1.1 equiv) and potassium carbonate (2.0 equiv).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl-4-carboxylic acid derivative.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems. This protocol utilizes a catalyst system known to be effective for less reactive aryl halides.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 equiv), and SPhos (0.02-0.04 equiv) to a dry reaction vessel.

  • Add degassed toluene and a small amount of degassed water (e.g., 3.0 equiv).

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Experimental Workflow

The general workflow for setting up and performing the Suzuki-Miyaura coupling reaction is depicted in the following diagram.

G General Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: Aryl Halide, Boronic Ester, Base C Degas Solvent and Reaction Mixture A->C B Prepare Solvent Mixture (e.g., Dioxane/Water) B->C D Add Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction and Aqueous Workup F->G Upon Completion H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Diagram 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids/esters with aryl halides, which can be applied to this compound.

Table 1: Reaction Conditions for Coupling with Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-10012-2470-95
Pd(dppf)Cl₂ (2)-K₂CO₃ (2.0)DME801865-90
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄·H₂O (2.0)Dioxane1004-875-95

Table 2: Reaction Conditions for Coupling with Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3.0)Toluene100-11012-2460-90
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3.0)Toluene10012-2450-85
[PdCl(allyl)]₂ (1)cataCXium® A (2)K₂CO₃ (2.0)Toluene/H₂O10012-2465-92

Note: Yields are highly substrate-dependent and the conditions listed above should be used as a starting point for optimization.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for the synthesis of biphenyl-4-carboxylic acid derivatives. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis to effectively utilize this important transformation.

References

Protecting Group Strategies for the Carboxylic Acid Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic protection and deprotection of the carboxylic acid functional group, a critical consideration in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The judicious selection and application of protecting groups are paramount to prevent unwanted side reactions and ensure high yields of the desired products.

Introduction to Carboxylic Acid Protection

Carboxylic acids are versatile functional groups but their acidic proton and electrophilic carbonyl carbon can interfere with a wide range of synthetic transformations. Protecting groups are employed to temporarily mask the carboxylic acid moiety, rendering it inert to specific reaction conditions. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonality , where one protecting group can be selectively removed in the presence of others, is a key principle in modern synthetic strategy.

This guide focuses on some of the most common and effective protecting groups for carboxylic acids:

  • Esters: Methyl, Benzyl, and tert-Butyl Esters

  • Silyl Esters

  • Orthoesters

  • Oxazolines

Ester Protecting Groups

Esters are the most widely used protecting groups for carboxylic acids due to their ease of formation and cleavage, as well as their general stability to a range of reaction conditions.[1]

Methyl Esters

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids. They are generally stable to mildly acidic and basic conditions but can be readily cleaved by saponification.[2][3]

Data Presentation: Methyl Ester Protection and Deprotection

ParameterProtection (Diazomethane)Deprotection (Saponification)
Reagents Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMS-diazomethane)[4][5][6]NaOH, KOH, or LiOH[3][7]
Solvent Diethyl ether, Methanol/Diethyl ether[4][8]Methanol/Water, Ethanol/Water, THF/Water[7][9]
Temperature 0 °C to Room Temperature[4]Room Temperature to Reflux[7][9]
Reaction Time 5 minutes to a few hours[4][5]2 to 48 hours[9]
Typical Yield >90%[4][8]>90%[7]

Experimental Protocols

Protocol 1.1: Protection of a Carboxylic Acid as a Methyl Ester using TMS-Diazomethane [4]

  • Dissolve the carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TMS-diazomethane (1.2 eq) in hexane dropwise to the stirred solution. Evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at 0 °C for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is incomplete, an additional portion of TMS-diazomethane may be added.

  • Once the reaction is complete, allow the mixture to warm to room temperature and concentrate under reduced pressure to obtain the methyl ester.

Protocol 1.2: Deprotection of a Methyl Ester by Saponification [7]

  • Dissolve the methyl ester (1.0 eq) in methanol.

  • Add a 30% aqueous solution of sodium hydroxide (NaOH) (excess, e.g., 15 mL per 50 mL of MeOH).

  • Heat the mixture to reflux and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous phase with concentrated hydrochloric acid (HCl) to protonate the carboxylate salt.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the carboxylic acid.

Mandatory Visualization

Protection_Deprotection_Methyl_Ester cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) MethylEster Methyl Ester (R-COOCH3) CarboxylicAcid->MethylEster  TMS-CHN2  Et2O/MeOH, 0 °C Carboxylate Carboxylate Salt (R-COO- Na+) MethylEster->Carboxylate  NaOH, H2O/MeOH  Reflux Carboxylate->CarboxylicAcid  HCl (aq)

Caption: Workflow for Methyl Ester Protection and Deprotection.

Benzyl Esters

Benzyl esters are another popular choice for protecting carboxylic acids. They are stable to a wide variety of conditions but can be selectively cleaved by catalytic hydrogenolysis, a mild and neutral method.[10][11]

Data Presentation: Benzyl Ester Protection and Deprotection

ParameterProtection (Benzyl Bromide)Deprotection (Hydrogenolysis)
Reagents Benzyl bromide (BnBr), NaHCO₃[12]H₂, 10% Pd/C[10][13]
Solvent DMF/1,4-Dioxane[12]Methanol, Ethanol, Ethyl Acetate[10][14]
Temperature 90 °C[12]Room Temperature[10]
Reaction Time 24 hours[12]1-6 hours[10]
Typical Yield 78-93%[12]>95%[10]

Experimental Protocols

Protocol 1.3: Protection of a Carboxylic Acid as a Benzyl Ester [12]

  • To a solution of the carboxylic acid (1.0 eq) and benzyl bromide (1.1 eq) in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (1.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated sodium chloride solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure benzyl ester.

Protocol 1.4: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis [10][14]

  • Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (H₂) (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Mandatory Visualization

Protection_Deprotection_Benzyl_Ester cluster_protection Protection CarboxylicAcid Carboxylic Acid (R-COOH) BenzylEster Benzyl Ester (R-COOBn) CarboxylicAcid->BenzylEster  BnBr, NaHCO3  DMF/Dioxane, 90 °C BenzylEster->CarboxylicAcid  H2, 10% Pd/C  MeOH, RT

Caption: Workflow for Benzyl Ester Protection and Deprotection.

tert-Butyl Esters

tert-Butyl (t-butyl) esters are highly valued for their stability to a broad range of nucleophilic and basic conditions.[2][15] They are readily cleaved under acidic conditions, providing excellent orthogonality with base-labile protecting groups.[16][17]

Data Presentation: t-Butyl Ester Protection and Deprotection

ParameterProtection (Isobutylene)Deprotection (TFA)
Reagents Isobutylene or tert-Butanol, H₂SO₄ (cat.)[2][18]Trifluoroacetic acid (TFA)[1][16]
Solvent Dichloromethane or tert-Butyl acetate[2]Dichloromethane (DCM)[16]
Temperature Room Temperature[2]0 °C to Room Temperature[16]
Reaction Time Monitored by TLC[2]1-5 hours[16]
Typical Yield Generally high>90%[16]

Experimental Protocols

Protocol 1.5: Protection of a Carboxylic Acid as a t-Butyl Ester [2]

  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Bubble an excess of isobutylene gas through the solution or add tert-butanol (1.2-2.0 eq).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction (e.g., with saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the t-butyl ester.

Protocol 1.6: Deprotection of a t-Butyl Ester using TFA [16]

  • Dissolve the t-butyl ester-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • If the substrate contains acid-sensitive functional groups, add a scavenger such as water (2-5%) or triisopropylsilane (TIS, 2-5%).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically in a 1:1 v/v ratio with DCM).

  • Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring by TLC or LC-MS.

  • Remove the DCM and excess TFA under reduced pressure.

  • Work up the residue by either precipitation with a non-polar solvent or by a standard aqueous workup to isolate the carboxylic acid.

Mandatory Visualization

Protection_Deprotection_tButyl_Ester cluster_protection Protection CarboxylicAcid Carboxylic Acid (R-COOH) tButylEster t-Butyl Ester (R-COOtBu) CarboxylicAcid->tButylEster  Isobutylene, H2SO4 (cat.)  DCM, RT tButylEster->CarboxylicAcid  TFA, DCM  0 °C to RT Protection_Deprotection_Silyl_Ester cluster_protection Protection CarboxylicAcid Carboxylic Acid (R-COOH) SilylEster Silyl Ester (R-COOSiR'3) CarboxylicAcid->SilylEster  Silylating Agent  (e.g., HMDS, I2) SilylEster->CarboxylicAcid  Fluoride Source  (e.g., TBAF), THF Protection_Deprotection_Orthoester cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) Orthoester Orthoester (RC(OR')3) CarboxylicAcid->Orthoester  Various Methods  (e.g., via acid chloride) Ester Ester (R-COOR') Orthoester->Ester  Mild aq. Acid Ester->CarboxylicAcid  Saponification

References

Application Notes and Protocols: Derivatization of 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-Carboxyphenylboronic acid pinacol ester. This versatile reagent serves as a key building block in various fields, including medicinal chemistry, materials science, and proteomics, owing to its dual functionality of a carboxylic acid for conjugation and a boronic acid ester for cross-coupling reactions and carbohydrate recognition.

Overview of Applications

This compound is a stable, white to off-white crystalline solid widely utilized in organic synthesis.[1] Its pinacol ester group enhances stability compared to the free boronic acid, making it suitable for storage and various reaction conditions.[1] The primary applications stem from the reactivity of its two functional groups:

  • Carboxylic Acid: Enables amide bond formation, allowing for conjugation to amines present in proteins, peptides, linkers, and functionalized surfaces.

  • Boronic Acid Pinacol Ester: Participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures and can reversibly bind to diols, such as those found in carbohydrates like sialic acid, which is often overexpressed on cancer cells.[2][3]

These properties make it a valuable tool for:

  • Drug Development: Synthesis of complex molecules and targeted drug delivery systems.[2][3]

  • Proteomics: Protein bioconjugation and immobilization for functional studies.

  • Materials Science: Crosslinking of polymers and functionalization of surfaces.[4]

Application: Amide Bond Formation for Bioconjugation and Linker Attachment

The carboxylic acid moiety of this compound can be readily activated to form an amide bond with a primary amine. This is a cornerstone reaction for attaching this versatile molecule to biomolecules, linkers, or surfaces. A common and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocol: EDC/NHS Coupling to an Amine

This protocol describes the general procedure for coupling this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amino-functionalized linker) in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., Bovine Serum Albumin, Lysozyme, amino-PEG-thiol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) before diluting with the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with a 2 to 10-fold molar excess of both EDC and Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to form the semi-stable NHS ester.

  • Conjugation to the Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The pH of the final reaction mixture should be between 7.2 and 7.5 to facilitate the reaction with the primary amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

    • Collect the fractions containing the purified conjugate.

Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_boronic Dissolve Boronic Acid Ester activation Activate Carboxylic Acid (15-30 min, RT) prep_boronic->activation prep_amine Dissolve Amine Molecule conjugation Conjugate to Amine (2h RT or O/N 4°C) prep_amine->conjugation prep_coupling Prepare EDC/Sulfo-NHS Solutions prep_coupling->activation activation->conjugation quenching Quench Reaction (15 min, RT) conjugation->quenching purify Desalting Column quenching->purify product Purified Conjugate purify->product

Caption: Workflow for the EDC/NHS-mediated amide coupling of this compound.

Quantitative Data: Amide Coupling
Reactant 1Reactant 2Coupling ReagentsSolventYield (%)Reference
4-Carboxyphenylboronic acid MIDA ester(3-Aminopropyl)triethoxysilaneEDCMethanolGood[1]
4-Carboxyphenylboronic acidAnilineNone (thermal)Toluene/Methanol~80%[1]

Note: MIDA ester is used as a protecting group for the boronic acid in some protocols.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This compound is an excellent substrate for these reactions, enabling the synthesis of biaryl compounds which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Addition of Solvents:

    • Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.

  • Reaction:

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification add_reagents Add Boronic Ester, Aryl Halide, Base, and Pd Catalyst inert_atm Establish Inert Atmosphere add_reagents->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents heat_stir Heat and Stir (80-100°C, 2-24h) add_solvents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Purified Biaryl Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterBaseCatalystSolventYield (%)Reference
4-BromoanisolePhenylboronic acidK₂CO₃LaF₃·Pd nanocatalystWater97[5]
4-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidK₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O92[6]
Aryl BromidesTetrahydropyridine-2-boronic acid pinacol estersK₃PO₄Pd₂(dba)₃/SPhosTolueneGood to Excellent[4]

Application: Targeted Drug Delivery to Cancer Cells

Phenylboronic acid and its derivatives can form reversible covalent bonds with diols, a key feature of sialic acid which is often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery. By conjugating a cytotoxic drug or a nanocarrier to 4-Carboxyphenylboronic acid, the therapeutic agent can be selectively delivered to tumor cells, potentially increasing efficacy and reducing side effects.[2][7][8]

Signaling Pathway: Phenylboronic Acid-Mediated Cancer Cell Targeting and Apoptosis

The binding of a phenylboronic acid-functionalized drug delivery system to sialic acid on the cancer cell surface can trigger receptor-mediated endocytosis. Once internalized, the therapeutic payload is released, which can then induce apoptosis through various intracellular signaling cascades. For instance, a released chemotherapeutic agent can induce DNA damage, leading to the activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and programmed cell death.

Cancer_Targeting_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space drug_carrier PBA-Functionalized Drug Carrier sialic_acid Sialic Acid on Cancer Cell drug_carrier->sialic_acid Binding endosome Endosome sialic_acid->endosome Endocytosis drug_release Drug Release endosome->drug_release dna_damage DNA Damage drug_release->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathway for PBA-mediated targeted drug delivery and apoptosis induction.

Application: Synthesis of N-(2-acryloylamino-ethyl)-4-(4,4,5,5-tetramethyl-[1][2][7]dioxaborolan-2-yl)-benzamide (AEBB)

This compound is a known starting material for the synthesis of AEBB, a monomer that can be used in the preparation of functional polymers.[4] The synthesis involves an amide coupling reaction between the boronic acid ester and N-(2-aminoethyl)acrylamide.

Experimental Protocol: Synthesis of AEBB

Materials:

  • This compound

  • N-(2-aminoethyl)acrylamide hydrochloride

  • EDC hydrochloride

  • NHS

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation:

    • In a round-bottom flask, dissolve N-(2-aminoethyl)acrylamide hydrochloride in anhydrous DCM or DMF.

    • Add a slight excess of TEA or DIPEA to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF. Stir for 30 minutes at room temperature to activate the carboxylic acid.

    • Slowly add the activated ester solution to the free amine solution from step 1.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Work-up:

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to obtain pure AEBB.

Application: Protein and Enzyme Immobilization

The derivatization of surfaces with this compound allows for the subsequent immobilization of proteins and enzymes. This can be achieved through two main strategies:

  • Covalent Attachment: The carboxylic acid can be used to functionalize an amine-modified surface, followed by the binding of glycoproteins to the boronic acid moiety.

  • Affinity Capture: A surface is functionalized with a molecule that has a high affinity for the boronic acid (e.g., a diol-containing polymer), and then the protein of interest, previously conjugated with this compound, is captured.

Quantitative Data: Enzyme Immobilization

While specific data for this compound is not abundant, the general principles of enzyme immobilization can be quantified by the following parameters:

ParameterDescriptionTypical Measurement Method
Immobilization Yield (%) (Activity of immobilized enzyme / Initial activity of enzyme) x 100Comparison of enzyme activity before and after immobilization.
Protein Loading (mg/g) Mass of protein immobilized per unit mass of supportBradford assay or BCA assay of the supernatant before and after immobilization.
Activity Recovery (%) (Specific activity of immobilized enzyme / Specific activity of free enzyme) x 100Measurement of the enzymatic activity of the immobilized and free enzyme under identical conditions.

These are general parameters; specific values will depend on the enzyme, support, and immobilization conditions.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki reactions involving 4-Carboxyphenylboronic acid pinacol ester.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active, air-stable precatalyst from a newer generation.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic ester and decomposition of the catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Stability of the Boronic Ester: Although pinacol esters are generally more stable than boronic acids, they can still be susceptible to hydrolysis or protodeboronation under certain conditions.[1][2]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[1] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic esters.

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]

  • Slow Release of Boronic Acid: Pinacol esters are more stable than the corresponding boronic acids and can slowly release the boronic acid under reaction conditions, which helps to minimize its concentration and subsequent degradation.[1]

Q3: The primary side-product in my reaction is the homocoupling of the this compound. What causes this and how can I prevent it?

A3: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][4]

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction vessel is purged with an inert gas to remove oxygen.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue. If a Pd(II) precatalyst is used, its reduction to Pd(0) may be inefficient, leading to side reactions.[1][4]

  • Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Q4: I am having solubility issues with my this compound or aryl halide. What solvent systems are recommended?

A4: Poor solubility of reactants can significantly hinder the reaction rate.

  • Solvent Mixtures: A mixture of a non-polar organic solvent with a more polar co-solvent is often effective. Common systems include Toluene/Water, Dioxane/Water, or THF/Water.[5][6]

  • Alternative Solvents: For highly insoluble starting materials, consider using solvents like DMF, although be mindful of potential side reactions at high temperatures.[3] Using a phase-transfer catalyst in biphasic systems can also improve results.

Frequently Asked Questions (FAQs)

Q5: Which type of palladium catalyst and ligand is most effective for coupling with an electron-deficient boronic ester like this compound?

A5: For electron-deficient boronic esters, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are crucial.[5] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective for these challenging substrates due to their high activity.[1][5]

Q6: What is the optimal choice of base for this reaction?

A6: The choice of base is critical. Inorganic bases are generally preferred. For substrates that are not sensitive to strong bases, potassium phosphate (K₃PO₄) is often a good choice, promoting high reaction rates.[5] For more sensitive substrates where side reactions are a concern, milder bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are recommended.[5][7][8]

Q7: Can the carboxylic acid group on the boronic ester interfere with the reaction?

A7: Yes, the carboxylic acid functionality can potentially interfere with the Suzuki reaction. The carboxylate formed under basic conditions can coordinate to the palladium center and deactivate the catalyst.[9] It is often advisable to use an excess of base to account for the acidic proton of the carboxyl group.[9] In some cases, protecting the carboxylic acid as an ester and deprotecting it after the coupling may be a more robust strategy.[9]

Q8: At what temperature should I run the reaction?

A8: The optimal reaction temperature is dependent on the specific substrates, catalyst, and solvent system used. Generally, temperatures ranging from 80-110 °C are effective.[1] It is recommended to start with a temperature around 80 °C and monitor the reaction progress. If the reaction is sluggish, the temperature can be increased.

Data Presentation

Table 1: Comparison of Different Bases on the Yield of a Model Suzuki Reaction

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
K₃PO₄Toluene/H₂O1001295[5]
K₂CO₃Dioxane/H₂O1001288[5]
Na₂CO₃Toluene/H₂O1001292[7]
Cs₂CO₃THF801685[5]
Et₃NAcetonitrile8024< 20[5]
Data is illustrative and compiled from various sources for comparison. Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Comparison of Palladium Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Key AdvantagesPotential DrawbacksReference
Pd(OAc)₂SPhos1-2High activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.[5]
Pd₂(dba)₃XPhos1-2Excellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.[5]
Pd(PPh₃)₄None2-5Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.[5]
PdCl₂(dppf)None2-5Good for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands.[5]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound:

  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[1][10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][10]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl product.[1][10]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² Troubleshooting_Workflow start Low or No Yield check_catalyst 1. Check Catalyst and Ligand Activity - Use fresh/active catalyst - Consider Pd(0) source start->check_catalyst check_atmosphere 2. Ensure Inert Atmosphere - Degas solvents thoroughly - Maintain Ar or N₂ check_catalyst->check_atmosphere check_reagents 3. Evaluate Reagent Stability - Check boronic ester quality - Consider protodeboronation check_atmosphere->check_reagents optimize_conditions 4. Optimize Reaction Conditions - Screen bases (e.g., K₃PO₄, K₂CO₃) - Screen solvents (e.g., Toluene/H₂O) check_reagents->optimize_conditions side_reactions Analyze Side Products optimize_conditions->side_reactions success Improved Yield optimize_conditions->success If successful homocoupling Homocoupling? - Rigorous degassing - Use Pd(0) catalyst side_reactions->homocoupling Yes protodeboronation Protodeboronation? - Use milder base (KF, K₂CO₃) - Anhydrous conditions side_reactions->protodeboronation Yes homocoupling->optimize_conditions protodeboronation->optimize_conditions

References

Side reactions and byproducts in 4-Carboxyphenylboronic acid pinacol ester couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-carboxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, focusing on identifying the root cause and providing actionable solutions.

Observation/Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low or No Product Formation 1. Catalyst Inactivity: The Pd(0) active species has not been efficiently generated or has decomposed. 2. Inadequate Base: The base is not strong enough or soluble enough to promote transmetalation. 3. Protodeboronation: The boronic ester is being replaced by a hydrogen atom before coupling.[1] 4. Solubility Issues: The carboxylate salt of the boronic ester is not soluble in the organic phase.[2] 5. Hydrolysis of Pinacol Ester: The pinacol ester is hydrolyzing to the less reactive boronic acid.1. Catalyst System:     a. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation.     b. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. 2. Base Selection:     a. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction.     b. Add an additional equivalent of base to neutralize the acidic proton of the carboxylic acid.[2] 3. Minimize Protodeboronation:     a. Employ anhydrous solvents and reagents.     b. Use milder bases like K₂CO₃ or CsF.[3] 4. Improve Solubility:     a. Screen different solvent systems. A mixture of a polar aprotic solvent (like dioxane or THF) and water is often effective.     b. Consider using a phase-transfer catalyst if solubility remains an issue. 5. Control Hydrolysis:     a. Minimize the amount of water in the reaction or run under anhydrous conditions.     b. Shorter reaction times can reduce the extent of hydrolysis.
Significant Byproduct Formation 1. Homocoupling: Coupling of two boronic ester molecules or two aryl halide molecules. 2. Protodeboronation Product: Formation of benzoic acid from the boronic ester. 3. Decarboxylation: Loss of the carboxylic acid group, particularly at high temperatures.1. Reduce Homocoupling:     a. Ensure rigorous degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.     b. Optimize the reaction temperature; lower temperatures can sometimes reduce homocoupling. 2. Address Protodeboronation:     a. (See recommendations for "Low or No Product Formation" above). 3. Avoid Decarboxylation:     a. Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.     b. Avoid overly strong bases and prolonged reaction times at high temperatures.
Inconsistent Results 1. Reagent Quality: Degradation of the boronic acid pinacol ester over time. 2. Water Content: Variable amounts of water in reagents and solvents. 3. Base Inhomogeneity: Poorly soluble base leading to inconsistent activation.1. Reagent Handling:     a. Store this compound in a cool, dry place, preferably under an inert atmosphere.     b. Use freshly opened or purified reagents. 2. Control Water:     a. Use freshly dried solvents.     b. Be consistent with the amount of water used in biphasic systems. 3. Ensure Homogeneity:     a. Use a base that is soluble in the reaction medium or ensure vigorous stirring for biphasic systems.
Product Purification Challenges 1. Co-elution of Byproducts: The desired product and byproducts (e.g., homocoupled products, pinacol) have similar polarities. 2. Hydrolysis on Silica Gel: The pinacol ester product may hydrolyze during column chromatography.1. Optimize Chromatography:     a. Screen different solvent systems for column chromatography to improve separation.     b. Consider alternative purification methods like recrystallization or preparative HPLC. 2. Prevent On-Column Hydrolysis:     a. Neutralize the silica gel with a small amount of a non-polar amine (e.g., triethylamine) in the eluent.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: Several factors can contribute to poor performance. A primary reason is the presence of the acidic carboxylic acid group, which can react with the base, making it unavailable for the catalytic cycle.[2] Ensure you are using at least one extra equivalent of base to compensate for this. Catalyst deactivation and solubility issues of the resulting carboxylate salt are also common culprits.[2] Refer to the troubleshooting guide for a systematic approach to diagnosing the issue.

Q2: What are the most common side reactions and byproducts I should expect?

A2: The most prevalent side reactions are protodeboronation (leading to benzoic acid), hydrolysis of the pinacol ester to the corresponding boronic acid, and homocoupling of the boronic ester or the aryl halide.[1] At elevated temperatures, decarboxylation to form a biphenyl product without the carboxylic acid group is a possibility, although less common under standard Suzuki conditions.

Q3: How can I minimize the formation of the protodeboronation byproduct?

A3: Protodeboronation is often promoted by the presence of water and strong bases.[1] To mitigate this, consider using anhydrous solvents and reagents. Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), can also be beneficial.[3]

Q4: Is it necessary to protect the carboxylic acid group?

A4: While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can often lead to more reliable and higher-yielding reactions.[2] This is because the ester is not acidic and will not interfere with the base. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q5: What is the optimal base and solvent system for this coupling?

A5: The optimal conditions are often substrate-dependent. However, a common starting point is a combination of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₃PO₄ or Cs₂CO₃, and a solvent system of dioxane/water or THF/water.[2] Screening different bases and solvent ratios is recommended to find the best conditions for your specific substrates.

Experimental Protocols

A representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (3.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst (0.05 equivalents) under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants This compound Aryl Halide Base (e.g., K3PO4) Setup Combine Reactants & Base Reactants->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) AddCat Add Catalyst & Solvents Catalyst->AddCat Solvent Degassed Solvents (e.g., Dioxane/Water) Solvent->AddCat Inert Evacuate & Backfill with Inert Gas Setup->Inert Inert->AddCat Heat Heat & Stir AddCat->Heat Quench Cool & Quench Heat->Quench SideReactions Potential Side Reactions: - Protodeboronation - Homocoupling - Hydrolysis - Decarboxylation Heat->SideReactions Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product Desired Biaryl Product Purify->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low/No Product Yield CheckCatalyst Is the catalyst active and under inert conditions? Start->CheckCatalyst CheckBase Is the base appropriate and in sufficient excess? CheckCatalyst->CheckBase Yes SolutionCatalyst Use pre-catalyst or improve inert technique. CheckCatalyst->SolutionCatalyst No CheckSolubility Are all reactants soluble? CheckBase->CheckSolubility Yes SolutionBase Screen stronger bases and/or increase equivalents. CheckBase->SolutionBase No CheckSideReactions Are major byproducts observed? CheckSolubility->CheckSideReactions Yes SolutionSolubility Screen different solvent systems or use a phase-transfer catalyst. CheckSolubility->SolutionSolubility No SolutionSideReactions Address specific side reactions (see guide). CheckSideReactions->SolutionSideReactions Yes Success Improved Yield CheckSideReactions->Success No (Reaction Optimized) SolutionCatalyst->Success SolutionBase->Success SolutionSolubility->Success SolutionSideReactions->Success

References

Technical Support Center: Purification of Crude 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 4-Carboxyphenylboronic acid pinacol ester, targeting common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound?

Common impurities can include unreacted starting materials such as bis(pinacolato)diboron (B₂pin₂), the corresponding free boronic acid (4-carboxyphenylboronic acid) due to hydrolysis, and various side products from the borylation reaction.[1][2][3] The presence of the free boronic acid is a frequent issue as pinacol esters can be sensitive to hydrolysis, especially during aqueous workups or chromatography on standard silica gel.[1][2]

Q2: My product is sticking to the silica gel column, leading to very low recovery. What is happening and how can I fix it?

This phenomenon, known as over-adsorption, is a common problem when purifying boronic acid pinacol esters on standard silica gel.[1][3][4] The Lewis acidic nature of the boron atom can lead to strong interactions with the Lewis basic silanol groups on the silica surface, causing the compound to streak, tail, or remain irreversibly adsorbed at the origin.[1] To mitigate this, you can use a modified stationary phase, such as boric acid-impregnated silica gel, which suppresses these undesired interactions.[1][5][6] Alternatively, using neutral alumina as the stationary phase can also be effective.[7]

Q3: Should I use column chromatography or recrystallization to purify my product?

The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is highly effective if your product is a solid and the impurities have different solubility profiles. It is often simpler and more scalable than chromatography. A successful recrystallization from toluene has been reported to yield pure white needles.[8]

  • Column Chromatography is more suitable for removing impurities with similar polarity to your product or if your crude material is an oil.[7] Using specialized conditions, like boric acid-treated silica, is often necessary for good recovery.[1]

Q4: I suspect my pinacol ester is hydrolyzing back to the boronic acid during purification. How can I prevent this?

Hydrolysis is a key challenge, particularly under typical reversed-phase HPLC conditions or on standard silica gel.[2][9] To prevent it:

  • Avoid prolonged exposure to water and acidic or basic conditions.

  • Ensure all solvents used for workup and chromatography are anhydrous.

  • When performing column chromatography, consider using a less acidic stationary phase like neutral alumina or boric acid-impregnated silica gel.[1][7]

  • If possible, perform an anhydrous workup.

Q5: My yield after purification is very low. What are the most likely causes?

Low yield can stem from several factors:

  • Over-adsorption on silica gel: As discussed in Q2, this is a primary cause of material loss during chromatography.[1]

  • Hydrolysis: Degradation of the ester to the more polar boronic acid can cause it to be lost during extraction or stick to the column.[2]

  • Incomplete reaction: If the initial borylation reaction did not go to completion, the yield will naturally be lower.

  • Sub-optimal recrystallization: Choosing the wrong solvent system can lead to significant product loss in the mother liquor.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Product does not elute from silica column / severe tailing observed on TLC. Strong interaction (over-adsorption) between the boronic ester and silanol groups on the silica.[1][3]Use boric acid-impregnated silica gel for column chromatography.[1][5] Alternatively, try a neutral alumina column.[7]
Appearance of a new, very polar spot on TLC after workup or during chromatography. Hydrolysis of the pinacol ester to the corresponding boronic acid.[2]Minimize contact with water. Use anhydrous solvents and consider a non-aqueous workup. Use boric acid-treated silica or neutral alumina.
Crude product is an oil that will not crystallize. Presence of impurities preventing crystallization; inherent property of the crude mixture.Attempt purification by column chromatography.[7] If that fails, consider converting the boronic ester to a more crystalline derivative (e.g., a diethanolamine adduct) for purification, followed by regeneration.[4][10][11]
Low recovery after recrystallization. The chosen solvent or solvent system is too good, keeping the product dissolved.Try a different solvent system. Perform small-scale solubility tests. Consider cooling the solution to a lower temperature or using an anti-solvent to induce precipitation.[7]

Purification Protocols & Data

Data Summary

The following tables summarize quantitative data for the purification of this compound.

Table 1: Column Chromatography Conditions & Results

Stationary Phase Eluent System Reported Yield Reference
Silica Gel Hexane / Ethyl Acetate (98:2) 88% [8][12]

| Boric Acid-Impregnated Silica Gel | 10% Ethyl Acetate / Hexane (for similar compounds) | Improved recovery, qualitative |[1][5] |

Table 2: Recrystallization Conditions & Results

Solvent Procedure Reported Yield Reference

| Toluene | The crude product was suspended in toluene and heated to reflux with a Dean-Stark trap. Upon standing overnight, white needles formed. | 81% |[8] |

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Boric Acid-Impregnated Silica Gel

This method is designed to prevent the over-adsorption of the boronic ester on the stationary phase.[1][5]

1. Preparation of Boric Acid-Impregnated Silica Gel:

  • Suspend silica gel in a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
  • Gently shake the slurry for 1 hour.
  • Remove the solvent by filtration.
  • Wash the treated silica gel with fresh ethanol.
  • Dry the silica gel in a vacuum oven at 60°C for 1.5-2 hours until it is a free-flowing powder.[5]

2. Column Packing and Elution:

  • Pack a column with the prepared boric acid-impregnated silica gel using your desired eluent (e.g., a hexane/ethyl acetate gradient).
  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
  • Load the sample onto the column.
  • Elute the column with the chosen solvent system, starting with low polarity (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing polarity if necessary.[8][12]
  • Collect fractions and analyze by TLC to identify the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Toluene

This method is effective if the crude product is a solid and contains impurities with different solubility characteristics.[8]

1. Dissolution:

  • Place the crude this compound in a round-bottom flask.
  • Add toluene to suspend the solid.
  • Attach a Dean-Stark trap and a reflux condenser to the flask.

2. Heating and Crystallization:

  • Heat the mixture to reflux. The solid should dissolve to form a homogeneous solution.
  • Continue refluxing for approximately 2 hours to ensure all starting material has dissolved and any water has been azeotropically removed.[8]
  • Remove the heat source and allow the flask to cool slowly to room temperature.
  • Let the solution stand overnight. Pure white needles of the product should form.[8]

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Rinse the crystals with a small amount of cold toluene.
  • Dry the purified crystals under vacuum to obtain the final product. An 81% yield has been reported using this method.[8]

Visualized Workflows

Purification_Decision_Tree start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., from Toluene) is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) is_pure_xtal Pure crystals obtained? recrystallize->is_pure_xtal is_pure_xtal->chromatography No end_product Pure Product is_pure_xtal->end_product Yes is_adsorbing Does product stick to standard silica TLC plate? chromatography->is_adsorbing boric_acid_silica Use Boric Acid-Impregnated Silica Gel is_adsorbing->boric_acid_silica Yes standard_silica Use Standard Silica Gel (e.g., Hex/EtOAc 98:2) is_adsorbing->standard_silica No boric_acid_silica->end_product standard_silica->end_product

Caption: Decision workflow for selecting a purification method.

Silica_Adsorption_Problem cluster_0 Problem: Standard Silica Gel cluster_1 Solution: Boric Acid-Treated Silica silica_surface Silica Surface (Si-OH) Lewis Basic adsorption Strong, Irreversible Adsorption silica_surface->adsorption bpin_ester Boronic Pinacol Ester Lewis Acidic Boron bpin_ester->adsorption low_yield Low Recovery / Tailing adsorption->low_yield Leads to treated_surface Boric Acid-Treated Surface (Suppresses Lewis Basicity) elution Normal Elution treated_surface->elution Weak Interaction bpin_ester_sol Boronic Pinacol Ester bpin_ester_sol->elution high_yield Good Recovery elution->high_yield Leads to

Caption: Over-adsorption on silica and the boric acid solution.

References

Technical Support Center: Column Chromatography of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of boronic esters using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for common challenges encountered during the purification of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: My boronic ester is decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Decomposition of boronic esters on silica gel is a common issue, primarily due to hydrolysis of the ester back to the corresponding boronic acid. The acidic nature of standard silica gel can catalyze this reaction. To prevent this, consider the following strategies:

  • Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative to silica gel as it is less acidic and can prevent the degradation of sensitive boronic esters.[1][2]

  • Modify the Silica Gel: Pre-treating the silica gel with boric acid can neutralize the acidic sites and significantly reduce decomposition and over-adsorption.[3]

  • Minimize Residence Time: Perform flash chromatography to reduce the contact time between your compound and the stationary phase.[2]

  • Use a More Stable Ester: If you are starting from a boronic acid, consider converting it to a more robust ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, prior to chromatography.[2]

Q2: My boronic ester is streaking or showing poor separation on the TLC plate and column. How can I improve this?

A2: Streaking is often caused by strong interactions between the boronic ester and the stationary phase, or by the presence of highly polar impurities. Here are some solutions:

  • Solvent System Modification: Start with a non-polar eluent and gradually increase the polarity. A common starting point is a hexane/ethyl acetate mixture. Adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent can help to improve peak shape by competing for the active sites on the silica gel.[1][2]

  • Boric Acid Impregnated Silica Gel: This modification can significantly reduce streaking and improve separation by minimizing the strong interactions between the boronic ester and the silica.[3]

  • Alternative Stationary Phase: Neutral alumina can provide better separation for certain boronic esters, especially those that are basic in nature.[1]

Q3: I have a very polar boronic ester. What is the best way to purify it by column chromatography?

A3: Purifying polar boronic esters can be challenging. For these compounds, consider the following:

  • Reverse-Phase Chromatography: While less common for boronic esters, reverse-phase chromatography can be effective for highly polar compounds. However, care must be taken to avoid on-column hydrolysis.[4]

  • Methanol as an Eluent: For highly polar compounds on normal phase silica, methanol can be used as a component of the eluent system.[1]

  • Derivatization: Converting the polar boronic ester to a less polar derivative before chromatography can facilitate purification.

Q4: How can I visualize my boronic ester on a TLC plate if it is not UV-active?

A4: Many boronic esters are not UV-active. In such cases, you can use a staining solution for visualization. A common and effective stain is a potassium permanganate solution. Cerium ammonium molybdate (CAM) stain can also be used and will stain boron-containing compounds blue.

Troubleshooting Guide

This section addresses specific issues you might encounter during the column chromatography of boronic esters.

Problem Possible Cause(s) Troubleshooting Steps
Low or no recovery of the product Over-adsorption: The boronic ester is irreversibly binding to the silica gel.- Use boric acid-impregnated silica gel to reduce strong interactions.[3] - Switch to a neutral alumina stationary phase.[1] - Elute with a more polar solvent system.
Decomposition: The boronic ester is degrading on the column.- Use a less acidic stationary phase like neutral alumina.[1] - Perform the chromatography quickly (flash chromatography). - Ensure your solvents are dry.
Product co-elutes with impurities Inappropriate solvent system: The chosen eluent does not provide adequate separation.- Optimize the solvent system using TLC. Try different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Use a shallower gradient during elution.
Overloading the column: Too much crude material was loaded onto the column.- Use a larger column or load less material. A general rule is to use a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
Broad or tailing peaks Strong interaction with stationary phase: The compound is interacting too strongly with the silica gel.- Add a small amount of a polar modifier (e.g., methanol, acetic acid) to your eluent.[2] - Use boric acid-impregnated silica gel.[3]
Column channeling: The column was not packed properly.- Ensure the column is packed evenly and without any cracks or channels.
Appearance of a new, more polar spot on TLC after chromatography Hydrolysis: The boronic ester has hydrolyzed to the corresponding boronic acid on the column.- Use boric acid-impregnated silica gel or neutral alumina.[1][3] - Use anhydrous solvents for your eluent.

Experimental Protocols

Here are detailed methodologies for key techniques discussed in this guide.

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures and is effective at minimizing over-adsorption and decomposition of boronic esters during chromatography.[3]

Materials:

  • Silica gel (for column chromatography)

  • Boric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a slurry of silica gel in ethanol. For every 100 g of silica gel, use approximately 200 mL of ethanol.

  • Add 10 g of boric acid for every 100 g of silica gel to the slurry.

  • Stir the suspension at room temperature for 1-2 hours.

  • Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.

  • Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for at least 4 hours before use to remove any residual moisture.

  • The prepared silica gel is now ready for packing into a column.

Protocol 2: Column Chromatography using Neutral Alumina

Neutral alumina is a valuable alternative to silica gel for the purification of acid-sensitive compounds.

Materials:

  • Neutral alumina (activity grade I, II, or III, depending on the separation needs)

  • Crude boronic ester

  • Appropriate solvent system (determined by TLC analysis on alumina plates)

Procedure:

  • Slurry Packing: Prepare a slurry of the neutral alumina in your initial, low-polarity eluent.

  • Column Packing: Pour the slurry into your chromatography column and allow it to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the alumina.

  • Sample Loading: Dissolve your crude boronic ester in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the alumina bed.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity as needed to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

Quantitative Data Summary

Boronic Ester Type Stationary Phase Typical Eluent System Expected Yield Expected Purity Key Considerations
Aryl Pinacol Esters Standard Silica GelHexane/Ethyl AcetateModerate to HighGood to ExcellentProne to hydrolysis; flash chromatography is recommended.[2]
Boric Acid-Impregnated SilicaHexane/Ethyl AcetateHighExcellentReduces over-adsorption and decomposition, leading to higher recovery.[3]
Neutral AluminaHexane/DichloromethaneGood to HighGood to ExcellentGood for acid-sensitive or basic aryl boronic esters.[1]
Alkyl Pinacol Esters Standard Silica GelHexane/Ethyl Acetate or Hexane/EtherVariableVariableCan be particularly prone to hydrolysis and streaking.
Boric Acid-Impregnated SilicaHexane/Ethyl AcetateImprovedGoodHelps to mitigate the strong interaction with silica.
MIDA Esters Standard Silica GelDichloromethane/MethanolHighExcellentMIDA esters are generally more stable to silica gel chromatography.

Note: Yields and purity are highly dependent on the specific substrate, the purity of the crude material, and the precise chromatographic technique employed. The information in this table should be used as a general guideline.

Visualization of a Boronic Ester Signaling Pathway

Boronic esters are crucial in drug development, with Bortezomib being a prime example of a successful boronic acid-containing drug. Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. The following diagram illustrates its mechanism of action.

Bortezomib_Mechanism Bortezomib Bortezomib (Boronic Acid Derivative) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Accumulation Bortezomib->IkB Leads to Pro_Apoptotic Pro-apoptotic Factor Accumulation Bortezomib->Pro_Apoptotic Leads to Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Ub_Proteins Ubiquitinated Proteins (e.g., IκB, Pro-apoptotic factors) Ub_Proteins->Proteasome Targeted for Degradation NFkB_Pathway NF-κB Pathway Protein_Degradation->NFkB_Pathway Regulates (via IκB) Apoptosis Apoptosis Protein_Degradation->Apoptosis Regulates Cell_Survival Cell Survival & Proliferation NFkB_Pathway->Cell_Survival Promotes IkB->NFkB_Pathway Inhibits Pro_Apoptotic->Apoptosis Induces

Caption: Mechanism of action of Bortezomib, a boronic acid-based proteasome inhibitor.

This guide provides a starting point for troubleshooting and optimizing the purification of boronic esters by column chromatography. Successful purification often requires careful optimization of the stationary phase, solvent system, and technique based on the specific properties of the compound of interest.

References

Preventing deboronation of 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the deboronation of 4-Carboxyphenylboronic acid pinacol ester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond in the boronic acid pinacol ester is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of benzoic acid as a byproduct, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. For this compound, this process consumes the starting material and complicates the purification of the final product.

Q2: What are the main factors that cause the deboronation of this compound?

A2: The primary factors contributing to deboronation include:

  • Presence of water: Water can hydrolyze the pinacol ester to the more reactive boronic acid, which is more susceptible to deboronation.[1][2]

  • Basic conditions: Strong bases can accelerate the rate of deboronation.[2][3] The pH of the reaction mixture plays a crucial role in the stability of the ester.[3][4]

  • Elevated temperatures: Higher reaction temperatures can increase the rate of the deboronation side reaction.[2]

  • Inefficient catalytic system: A slow Suzuki-Miyaura coupling reaction exposes the boronic ester to potentially degrading conditions for a longer period, increasing the likelihood of deboronation.[2]

  • Acidic conditions: While often associated with basic media, deboronation can also be promoted by acidic conditions.[5]

Q3: How does the pinacol ester group help in preventing deboronation?

A3: The pinacol ester group protects the boronic acid functionality, making it more stable and less prone to deboronation compared to the free boronic acid.[6][7] This enhanced stability is due to the steric hindrance provided by the methyl groups on the pinacol, which protects the boron center from attack by water and other nucleophiles.[8]

Q4: Can this compound be used directly in Suzuki-Miyaura coupling reactions?

A4: Yes, this compound is widely used directly in Suzuki-Miyaura coupling reactions.[6] Its stability makes it a preferred reagent over the corresponding boronic acid for many applications in drug discovery and materials science.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupling product and detection of benzoic acid as a major byproduct.
  • Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing a low yield of my desired product, with a significant amount of benzoic acid in my reaction mixture. What is happening and how can I fix it?

  • Answer: The formation of benzoic acid indicates that deboronation of your this compound is occurring. This is a common side reaction that competes with the desired cross-coupling. To address this, consider the following troubleshooting steps:

Recommended SolutionDetailed Explanation
Optimize the Base Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate deboronation.[2] Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]
Ensure Anhydrous Conditions The presence of water can lead to the hydrolysis of the pinacol ester to the more deboronation-prone boronic acid.[1][2] Use anhydrous solvents, and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.[2]
Lower the Reaction Temperature Elevated temperatures can favor the deboronation pathway.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst/ligand system instead of increasing the temperature.[2]
Optimize the Catalytic System A slow coupling reaction increases the time the boronic ester is exposed to conditions that promote deboronation.[2] Increase the catalyst loading or use more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired reaction.[2]
Issue 2: Inconsistent reaction yields and reproducibility problems.
  • Question: My Suzuki-Miyaura coupling reactions with this compound are giving inconsistent yields. What could be the cause of this variability?

  • Answer: Inconsistent yields are often due to variable rates of deboronation caused by slight changes in the reaction setup. To improve reproducibility, focus on the following:

Recommended SolutionDetailed Explanation
Standardize Reagent Quality and Handling Ensure the quality of your this compound is consistent between batches. Store it in a cool, dry place, tightly sealed to prevent moisture absorption.[6] Use freshly distilled and degassed anhydrous solvents for each reaction.
Precise Control of Reaction Parameters Carefully control the reaction temperature, stirring rate, and the addition rate of reagents. Small variations in these parameters can influence the competition between the desired coupling and the deboronation side reaction.
Consider a "Slow-Release" Strategy For particularly sensitive substrates, consider converting the pinacol ester to a more stable derivative like an MIDA boronate. MIDA boronates are highly stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing deboronation.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with this compound to Minimize Deboronation

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to suppress deboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Boronic Ester Addition: Add the this compound (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Deboronation_Pathway A 4-Carboxyphenylboronic acid pinacol ester B 4-Carboxyphenylboronic acid A->B C Benzoic acid B->C

References

Optimizing solvent and base conditions for 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and purification of 4-Carboxyphenylboronic acid pinacol ester. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and data summaries to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are two primary synthetic routes:

  • Esterification of 4-Carboxyphenylboronic Acid: This method involves the direct reaction of 4-carboxyphenylboronic acid with pinacol. The reaction is typically catalyzed by an acid and requires the removal of water, often through azeotropic distillation or the use of dehydrating agents like molecular sieves, to drive the equilibrium towards the ester product.[1]

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This is a widely used cross-coupling reaction. It involves reacting a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2][3]

Q2: How do I choose the optimal solvent and base for the Miyaura borylation reaction?

The choice of solvent and base is critical for reaction efficiency and minimizing side products.

  • Solvents: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the boronic ester.[1] Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2][3] Dioxane is often a good starting point due to its ability to dissolve both the organic substrates and the inorganic base.

  • Bases: A moderately weak base is typically used to avoid side reactions. Potassium acetate (KOAc) is the most common and effective base for this transformation.[3] Other bases like potassium phosphate (K₃PO₄) can also be employed.[2] Strong bases should be avoided as they can promote undesired side reactions.

Q3: What are the most common side reactions, and how can I prevent them?

Several side reactions can occur, leading to reduced yield and purification challenges:

  • Protodeboronation: This is the loss of the boryl group, which is replaced by a hydrogen atom. It can be caused by moisture or acidic protons in the reaction mixture. To prevent this, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]

  • Homocoupling: This side reaction results in the formation of a biaryl product from the starting halide.[3] It can be minimized by carefully controlling the reaction temperature and using the appropriate palladium catalyst and ligand combination.

  • Hydrolysis: The pinacol ester product can hydrolyze back to the boronic acid, especially during aqueous workup or purification on silica gel.[5][6] Minimize contact with water and consider using a modified purification protocol if hydrolysis is a significant issue.

Q4: What is the best way to purify the final product?

Silica gel column chromatography is the standard method for purifying this compound.[7]

  • Eluent System: A non-polar/polar solvent system like hexane/ethyl acetate is typically effective.[7][8]

  • Minimizing On-Column Hydrolysis: Boronic esters can sometimes degrade on standard silica gel.[9] If you observe significant streaking on TLC or product loss during chromatography, consider pre-treating the silica gel by preparing a slurry with a small amount of boric acid in the eluent. This can suppress the hydrolysis of the pinacol ester on the column.[9]

Q5: How should I store this compound?

The product is more stable than its corresponding boronic acid but should still be handled with care.[1] Store it in a tightly sealed container under an inert atmosphere in a refrigerator (+4°C) to prevent degradation from moisture and air.[1] It is incompatible with strong acids and oxidizing agents.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Palladium CatalystUse a fresh source of palladium catalyst or pre-catalyst. Ensure ligands are not oxidized.
2. Insufficiently Anhydrous ConditionsFlame-dry glassware, use anhydrous solvents, and run the reaction under a strict inert atmosphere (Argon/Nitrogen).[1]
3. Poor Quality ReagentsUse high-purity starting materials and diboron reagents. Water content in the diboron reagent can lead to protodeboronation.[3]
Significant Protodeboronation 1. Presence of Water or Protic ImpuritiesRigorously dry all solvents and reagents. Use freshly dried base.
2. Reaction Temperature Too HighFor lithium-halogen exchange routes, maintain a very low temperature (e.g., -78°C) to prevent this side reaction.[3]
Excessive Homocoupling Product 1. Incorrect Catalyst/Ligand RatioOptimize the palladium to ligand ratio.
2. Reaction Temperature Too High or Time Too LongMonitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Product Hydrolyzes During Workup/Purification 1. Prolonged Exposure to Aqueous MediaMinimize the time of the aqueous workup. Ensure the organic layer is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.[7]
2. Acidity of Silica GelNeutralize the silica gel by washing it with a triethylamine/hexane solution before use, or use silica gel impregnated with boric acid.[9]
Difficulty Isolating Product from Pinacol 1. Incomplete Reaction in Esterification RouteDrive the reaction to completion by ensuring efficient water removal (e.g., using a Dean-Stark trap or excess molecular sieves).
2. Co-elution during ChromatographyOptimize the eluent system for better separation. A shallower gradient or a different solvent system may be required.

Experimental Protocols

Protocol: Miyaura Borylation of 4-Iodobenzoic Acid

This protocol describes a common lab-scale synthesis of this compound.

Reagents & Materials:

  • 4-Iodobenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), dried

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and dried potassium acetate (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture and heat it to 80-90°C. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts.[7]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep 1. Dry Glassware & Reagents setup 2. Combine Reagents (4-Halobenzoic Acid, B₂pin₂, Base) prep->setup catalyst 3. Add Pd Catalyst & Anhydrous Solvent setup->catalyst react 4. Heat under Inert Atmosphere catalyst->react workup 5. Aqueous Workup & Extraction react->workup dry 6. Dry & Concentrate Organic Phase workup->dry purify 7. Column Chromatography dry->purify product 8. Pure Product purify->product

Caption: General workflow for the Miyaura borylation synthesis.

Troubleshooting Decision Tree

G start Reaction Issue? low_yield Low Yield? start->low_yield Yes impurity Major Impurity? start->impurity No low_yield->impurity No cause_reagents Check Reagent Purity & Catalyst Activity low_yield->cause_reagents Yes protodeb Protodeboronation? impurity->protodeb Yes no_issue Check Reaction Time & Temperature impurity->no_issue No cause_conditions Ensure Anhydrous & Inert Conditions homocoupling Homocoupling? protodeb->homocoupling No sol_protodeb Strictly Anhydrous Conditions Required protodeb->sol_protodeb Yes hydrolysis Hydrolysis? homocoupling->hydrolysis No sol_homo Optimize Catalyst/Ligand & Temperature homocoupling->sol_homo Yes sol_hydrolysis Minimize Water Contact Modify Purification hydrolysis->sol_hydrolysis Yes hydrolysis->no_issue No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Catalyst deactivation issues in reactions involving 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues in reactions utilizing 4-Carboxyphenylboronic acid pinacol ester, primarily in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several key factors. A systematic evaluation of the following is recommended:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways. The presence of the carboxylic acid functionality on the boronic ester can lead to the formation of palladium carboxylate species, which may be less active or catalytically inactive. Additionally, aggregation of Pd(0) to form palladium black, and oxidation of the active Pd(0) species or the phosphine ligands can halt the catalytic cycle.

  • Inadequate Base: The choice and quantity of the base are critical. The base is necessary to activate the boronic acid ester for transmetalation. However, an inappropriate base can either be ineffective or lead to unwanted side reactions.

  • Protodeboronation: This is a significant side reaction where the boronic acid ester group is replaced by a hydrogen atom, effectively consuming the starting material. This can be exacerbated by the reaction conditions, particularly the choice of base and the presence of water.

  • Purity of Reagents and Solvents: Impurities in the this compound, the coupling partner, solvents, or base can act as catalyst poisons. It is crucial to use high-purity reagents and properly degassed, anhydrous solvents.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all contribute to low yields.

Q2: I suspect catalyst deactivation is the main problem. How can the carboxylic acid group on my boronic ester contribute to this?

A2: The carboxylic acid group, or its corresponding carboxylate anion formed under basic conditions, can directly interact with the palladium catalyst. This interaction can lead to the formation of stable palladium carboxylate complexes. These complexes might be less prone to undergo the necessary steps in the catalytic cycle, such as reductive elimination, thereby slowing down or stopping the reaction. This effectively sequesters the palladium in a less reactive state, leading to catalyst deactivation.

Q3: What are the signs of protodeboronation of this compound, and how can I minimize it?

A3: The primary sign of protodeboronation is the formation of benzoic acid as a byproduct, which can be detected by techniques like LC-MS or NMR spectroscopy of the crude reaction mixture. To minimize protodeboronation:

  • Choice of Base: Use milder bases. While strong bases are effective for transmetalation, they can also accelerate protodeboronation. Consider using bases like K₃PO₄, Cs₂CO₃, or KF instead of stronger bases like NaOH or KOH. The effect of different bases on Suzuki coupling reactions has been studied, and the optimal choice is often substrate-dependent.[1][2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.

Q4: Can the pinacol ester hydrolyze during the reaction, and what is the impact?

A4: Yes, under the basic aqueous conditions often employed in Suzuki-Miyaura couplings, this compound can hydrolyze to the corresponding boronic acid. While the boronic acid is the active species in the transmetalation step, its premature and complete hydrolysis can be detrimental. The free boronic acid is often less stable than the pinacol ester and more susceptible to protodeboronation and other degradation pathways. A slow, controlled release of the boronic acid from the more stable pinacol ester is often beneficial for maintaining a low, steady concentration of the active reagent and minimizing side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Catalyst Inactivity/Deactivation - Use a fresh, high-quality palladium catalyst and phosphine ligand. - Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen). - Consider using a more robust catalyst system, such as a pre-formed Pd(0) catalyst or a palladacycle.
Carboxylate Inhibition - Increase the catalyst loading. - Screen different ligands; bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes overcome substrate-based inhibition.
Incorrect Base - Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF). The choice of base can significantly impact the reaction outcome.[1][2] - Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Significant Byproduct Formation Protodeboronation (Benzoic Acid Formation) - Switch to a milder base. - Use anhydrous solvents and reagents. - Lower the reaction temperature and shorten the reaction time.
Homocoupling of Boronic Ester - Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling. - Use a Pd(0) source or ensure complete in-situ reduction of a Pd(II) precatalyst before the substrate addition.
Incomplete Conversion Poor Solubility of Reagents - Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF). - Increase the reaction temperature.
Steric Hindrance - If the coupling partner is sterically hindered, a more active catalyst system with bulky ligands may be required.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1). Bubble the inert gas through the solvent for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Deactivation and Troubleshooting Workflows

Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Substrate_Binding Oxidative Addition Active_Catalyst->Substrate_Binding Catalytic Cycle Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Oxidized_Catalyst Oxidized Pd(II/IV) Active_Catalyst->Oxidized_Catalyst Oxidation (O2) Intermediate Ar-Pd(II)-X(L)_n Substrate_Binding->Intermediate Product_Formation Reductive Elimination Intermediate->Product_Formation Carboxylate_Complex [Ar(COOH)Pd(II)] Complex Intermediate->Carboxylate_Complex Carboxylate Coordination Product_Formation->Active_Catalyst Regeneration Product Coupled Product Product_Formation->Product Deactivated_Catalyst Inactive Species Carboxylate_Complex->Deactivated_Catalyst Pd_Black->Deactivated_Catalyst Oxidized_Catalyst->Deactivated_Catalyst Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (LC-MS, NMR) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Protodeboronation Protodeboronation Detected? Analyze_Byproducts->Protodeboronation Homocoupling Homocoupling Detected? Analyze_Byproducts->Homocoupling Protodeboronation->Homocoupling No Optimize_Base Optimize Base (Milder, Anhydrous) Protodeboronation->Optimize_Base Yes Optimize_Atmosphere Improve Degassing & Inert Atmosphere Homocoupling->Optimize_Atmosphere Yes Screen_Catalyst Screen Catalysts & Ligands Homocoupling->Screen_Catalyst No Re_run Re-run Experiment Optimize_Base->Re_run Optimize_Atmosphere->Re_run Screen_Catalyst->Re_run

References

Recrystallization methods for purifying 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of 4-Carboxyphenylboronic acid pinacol ester. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges during the purification process.

Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

Q1: My compound will not fully dissolve in the recrystallization solvent.

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot recrystallization solvent until the compound fully dissolves. Be mindful that adding a large excess of solvent will decrease your final yield.

  • Solution 2: Change the Solvent System. this compound is soluble in alcohols, ethers, and chlorinated methanes. If a single solvent is ineffective, a binary solvent system, such as ethyl acetate and hexane, may be more successful. The compound is more soluble in ethyl acetate and less soluble in hexane.

  • Solution 3: Check for Insoluble Impurities. If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these are likely insoluble impurities. In this case, perform a hot filtration to remove these solids before allowing the solution to cool.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it separates as a liquid phase before the solution becomes saturated.

  • Solution 1: Slow Down the Cooling Process. Allow the solution to cool to room temperature slowly before inducing further crystallization by placing it in an ice bath. Rapid cooling can promote oiling.

  • Solution 2: Use a More Polar Co-solvent. If using a solvent system like ethyl acetate/hexane, the initial solution might be too saturated with the anti-solvent (hexane). Try redissolving the oil in more of the "good" solvent (ethyl acetate) and then slowly adding the "anti-solvent" (hexane) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.

  • Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q3: No crystals form even after the solution has cooled completely.

A3: This indicates that the solution is not supersaturated, which can be due to using too much solvent or the compound having a high solubility in the chosen solvent at lower temperatures.

  • Solution 1: Induce Crystallization. If the solution is at room temperature, try placing it in an ice bath or even a freezer for a short period. Seeding the solution with a tiny crystal of the pure compound, if available, can also initiate crystallization.

  • Solution 2: Reduce the Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of the compound. Be cautious not to evaporate too much, which could cause the compound to precipitate out too quickly, trapping impurities.

  • Solution 3: Add an Anti-solvent. If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: The recovered crystals are not pure.

A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the initial crude material is highly impure.

  • Solution 1: Perform a Second Recrystallization. A second recrystallization of the obtained crystals will often yield a product of higher purity.

  • Solution 2: Wash the Crystals. After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Solution 3: Consider the Impurities. Common impurities in the synthesis of aryl boronic acid pinacol esters can include unreacted starting materials (like 4-bromobenzoic acid or p-aminobenzoic acid), homocoupled byproducts, or protodeboronated species. If these are present in high amounts, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.

Frequently Asked Questions (FAQs)

What is the expected appearance of pure this compound?

Pure this compound is a white to off-white crystalline powder.

What is the melting point of this compound?

The reported melting point is in the range of 228-231 °C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

What are some suitable solvents for the recrystallization of this compound?

Based on its solubility profile, suitable solvents include alcohols, ethers, and chlorinated methanes. A common and effective method for many boronic acid pinacol esters is the use of a binary solvent system, such as ethyl acetate and hexane.

Is this compound stable to silica gel chromatography?

While silica gel chromatography can be used for purification, some boronic acid esters are prone to degradation or strong adsorption on silica. If you encounter issues with column chromatography, recrystallization is a valuable alternative purification method.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₃H₁₇BO₄
Molecular Weight248.08 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point228-231 °C
SolubilitySoluble in alcohol, ether, chlorinated methane; slightly soluble in water.

Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Ethyl Acetate/Hexane)

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Dissolution: In a flask, add the crude this compound. Add a minimal

Troubleshooting low reactivity of 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with 4-Carboxyphenylboronic acid pinacol ester, particularly its application in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low reactivity of this compound in Suzuki-Miyaura coupling reactions?

A1: The low reactivity of this compound can often be attributed to a combination of electronic effects, steric hindrance, and reaction conditions. As an electron-deficient boronic ester, the transmetalation step in the catalytic cycle can be sluggish. Additionally, issues such as poor solubility, catalyst deactivation, and hydrolysis of the pinacol ester can contribute to low yields.

Q2: How does the quality and storage of this compound affect its reactivity?

A2: The quality and storage of this compound are critical for its performance. Although more stable than the corresponding boronic acid, the pinacol ester can undergo slow hydrolysis upon exposure to moisture, especially under non-neutral pH conditions.[1][2] It is recommended to store the reagent in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 4°C is advised.[3]

Q3: I am observing the formation of a significant amount of homocoupled product from my aryl halide. What could be the cause?

A3: The formation of a homocoupled byproduct from the aryl halide is often a sign of catalyst deactivation or suboptimal reaction kinetics. This can be caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic ester and decomposition of the palladium catalyst.[4] Ensure that all solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use 4-Carboxyphenylboronic acid directly instead of its pinacol ester?

A4: While it is possible to use 4-Carboxyphenylboronic acid directly, the pinacol ester offers enhanced stability and is often preferred for better storage and handling.[5] Boronic acids are more prone to dehydration to form cyclic boroxines and are more susceptible to protodeboronation, which is a significant side reaction that can lower yields.[6] If you are experiencing issues with the pinacol ester, it is worth ensuring the quality of the ester before switching to the more reactive but less stable boronic acid.

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of your boronic ester. This is a common issue with electron-deficient boronic acids.[6] To minimize protodeboronation, you can:

  • Use milder bases such as K₃PO₄ or Cs₂CO₃.[6]

  • Ensure anhydrous reaction conditions, as water can be a proton source.[6]

  • Use a higher concentration of the boronic ester to favor the desired coupling reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is one of the most common issues and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

Start Low/No Product Formation CheckReagents Verify Reagent Quality - Fresh Catalyst & Ligand - Dry, Pure Solvents & Base - High-Purity Boronic Ester Start->CheckReagents CheckSetup Evaluate Reaction Setup - Inert Atmosphere (Ar/N2) - Efficient Stirring - Correct Temperature Start->CheckSetup OptimizeConditions Optimize Reaction Conditions - Screen Different Catalysts/Ligands - Vary Base and Solvent - Adjust Temperature CheckReagents->OptimizeConditions CheckSetup->OptimizeConditions TroubleshootSideReactions Address Side Reactions - Minimize Protodeboronation - Prevent Hydrolysis OptimizeConditions->TroubleshootSideReactions Success Improved Yield TroubleshootSideReactions->Success

Caption: A workflow for troubleshooting low product yield.

Issue 2: Poor Solubility of Reagents

This compound has limited solubility in some common organic solvents, which can impede the reaction.

Solubility Data Summary:

SolventSolubility of Phenylboronic Acid Pinacol Ester
ChloroformHigh[7][8]
3-PentanoneHigh[7][8]
AcetoneHigh[7][8]
Dipropyl EtherModerate[7][8]
MethylcyclohexaneLow[7][8]
WaterSparingly soluble/Insoluble[5]

Recommendations:

  • Consider using a solvent system in which all reagents are soluble at the reaction temperature.

  • A mixture of solvents, such as dioxane/water or toluene/ethanol, can sometimes improve solubility.

  • Ensure vigorous stirring to maximize the dissolution of solid reagents.

Issue 3: Catalyst System Inefficiency

The choice of palladium catalyst and ligand is crucial for the successful coupling of an electron-deficient boronic ester.

Recommended Catalyst Systems:

Palladium SourceLigandBaseSolvent SystemTemperature (°C)Notes
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-100A generally robust system for electron-deficient partners.
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90-110A classic choice, but may be less effective for challenging substrates.
PdCl₂(dppf)-Cs₂CO₃DMF80-100Often effective in polar aprotic solvents.
XPhos Pd G3/G4-K₃PO₄THF/H₂O80-100Buchwald precatalysts are highly active for difficult couplings.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Preventing Hydrolysis of the Boronic Ester

If you suspect hydrolysis is a significant issue, follow these steps to minimize water content.

  • Drying of Reagents: Dry the base (e.g., K₃PO₄) in an oven at >150°C overnight before use. Use a fresh, high-purity batch of the boronic ester.

  • Anhydrous Solvents: Use anhydrous, degassed solvents. Solvents from a solvent purification system are ideal.

  • Reaction Setup: Assemble the reaction glassware hot from the oven and cool under a stream of inert gas.

  • Execution: Follow the general Suzuki-Miyaura coupling protocol, maintaining strict anhydrous and inert conditions throughout.

Signaling Pathways and Logical Relationships

The success of the Suzuki-Miyaura coupling is dependent on the smooth progression of its catalytic cycle. The low reactivity of this compound is often due to a bottleneck in the transmetalation step.

cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Factors Affecting Transmetalation OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Transmetalation Transmetalation (Ar-Pd(II)-X + Ar'-B(pin) -> Ar-Pd(II)-Ar') OxAdd->Transmetalation [Base] RedElim Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) Transmetalation->RedElim RedElim->OxAdd Catalyst Regeneration ElectronDeficient Electron-Deficient Ar'-B(pin) (this compound) ElectronDeficient->Transmetalation Slows Down StericHindrance Steric Hindrance (Pinacol Group) StericHindrance->Transmetalation Hinders BaseChoice Base Strength & Nucleophilicity BaseChoice->Transmetalation Promotes

Caption: The Suzuki-Miyaura cycle and factors affecting transmetalation.

References

Impact of water on the stability and reactivity of 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the stability and reactivity of 4-Carboxyphenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of water?

A1: this compound is more stable than its corresponding boronic acid, which is why it is often used in synthesis.[1][2] However, it is susceptible to hydrolysis, where the pinacol ester group is cleaved to form 4-carboxyphenylboronic acid.[3] The rate of this hydrolysis is influenced by several factors, including the amount of water present, the pH of the solution, and the presence of nucleophiles.[4][5] For optimal stability and to prevent premature degradation, it is recommended to handle and store the compound under anhydrous conditions.[1]

Q2: What is the primary degradation pathway for this compound in aqueous media?

A2: The primary degradation pathway is hydrolysis. The boron atom in the pinacol ester is Lewis acidic and can be attacked by nucleophiles, such as water. This leads to the cleavage of the B-O bonds of the pinacol group, resulting in the formation of 4-carboxyphenylboronic acid and pinacol. This process is reversible, but the equilibrium can be driven towards the hydrolyzed product in the presence of excess water.

Q3: How does pH affect the stability of this compound?

A3: The pH of the aqueous medium significantly impacts the rate of hydrolysis. Generally, the hydrolysis of arylboronic acid pinacol esters is accelerated at physiological pH (around 7.4).[4][6] Both acidic and basic conditions can promote hydrolysis, with the specific kinetics being dependent on the substituents on the aromatic ring.[4] For Suzuki-Miyaura coupling reactions, the choice of base is critical and can influence the rate of both the desired reaction and the undesired hydrolysis.

Q4: Can I use this compound in aqueous solvent systems for my reaction?

A4: While it is susceptible to hydrolysis, it is possible to use this compound in aqueous solvent systems, particularly for reactions like the Suzuki-Miyaura coupling, which often require a certain amount of water.[7] However, careful consideration of reaction conditions is necessary. Minimizing the reaction time, using a suitable base, and carefully controlling the temperature can help to mitigate the extent of hydrolysis and favor the desired reaction. In some cases, using a biphasic solvent system or anhydrous conditions may be preferable to minimize degradation.[5]

Q5: How should I store this compound to ensure its long-term stability?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1][8] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from atmospheric moisture.[1] Stock solutions should ideally be prepared in anhydrous solvents and stored at low temperatures (-20°C or -80°C) for short-term use.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Possible Cause: Hydrolysis of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound has been properly stored and has not been exposed to moisture. Consider purchasing a fresh batch if there are doubts about the quality of the existing stock.

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. The use of molecular sieves can help to remove residual water.[2]

  • Optimize Base Selection: The choice of base is crucial. While bases are necessary to activate the boronic ester for transmetalation, some can also promote hydrolysis.[10] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their concentrations to find an optimal balance between reaction rate and ester stability.

  • Control Water Content: While some water can be beneficial for Suzuki-Miyaura couplings, excess water will lead to hydrolysis. If using an aqueous co-solvent, carefully control the ratio of organic to aqueous phase.

  • Reaction Temperature and Time: Higher temperatures can accelerate both the desired coupling and the undesired hydrolysis. Consider running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that favor hydrolysis.

Issue 2: Inconsistent Results in Analytical Characterization (e.g., HPLC)

Possible Cause: On-column hydrolysis of the pinacol ester during analysis.

Troubleshooting Steps:

  • Sample Preparation: Prepare samples in an aprotic and anhydrous solvent (e.g., acetonitrile or THF) immediately before analysis to minimize hydrolysis in the sample vial.[11][12]

  • Optimize HPLC Method:

    • Stationary Phase: The choice of HPLC column can significantly impact on-column hydrolysis. Columns with low silanol activity are recommended to reduce nucleophilic attack on the boron atom.[4][12]

    • Mobile Phase: Avoid acidic mobile phase modifiers (e.g., formic acid or trifluoroacetic acid) if possible, as they can accelerate hydrolysis.[12] Consider using a mobile phase with a neutral or slightly basic pH. In some cases, highly basic mobile phases (pH > 10) have been shown to stabilize pinacolboronate esters.[13]

    • Temperature: Lowering the column temperature can help to reduce the rate of on-column hydrolysis.[14]

  • Use Alternative Analytical Techniques: If on-column hydrolysis remains a significant issue, consider using ¹¹B NMR spectroscopy to analyze the stability of the compound in solution. This technique can directly distinguish between the boronic ester and the hydrolyzed boronic acid.[15][16]

Data Presentation

Table 1: Estimated Hydrolysis of this compound Analogues under Different Conditions

The following data is extrapolated from studies on phenylboronic acid pinacol esters with various substituents. The presence of a para-carboxylic acid group, an electron-withdrawing group, is expected to increase the rate of hydrolysis compared to unsubstituted phenylboronic acid pinacol ester.

pHSolvent SystemTemperature (°C)Estimated Half-life (t½)Reference(s)
AcidicAqueous/Organic Mix25Minutes to Hours[4]
NeutralWater25Hours[4]
7.4Phosphate Buffer25Minutes[4]
BasicAqueous/Organic Mix25Varies with base[3]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the rate of hydrolysis of this compound under specific aqueous conditions.

Materials:

  • This compound

  • 4-Carboxyphenylboronic acid (as a reference standard)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent)[12]

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 4-carboxyphenylboronic acid in anhydrous ACN. Create a series of dilutions to generate a calibration curve.

  • Reaction Setup:

    • Prepare a solution of this compound in the desired aqueous solvent system (e.g., a mixture of ACN and the pH buffer).

    • Maintain the solution at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot in cold, anhydrous ACN.

    • Analyze the sample by RP-HPLC.

  • HPLC Conditions (starting point, optimization may be required):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) to ensure separation of the pinacol ester and the boronic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and 4-carboxyphenylboronic acid.

    • Use the calibration curves to determine the concentration of each species at each time point.

    • Plot the concentration of the pinacol ester versus time to determine the rate of hydrolysis.

Protocol 2: Stability Assessment by ¹¹B NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the stability of this compound in an aqueous environment.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)

  • D₂O

  • NMR spectrometer equipped with a boron probe.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated organic solvent in an NMR tube.

    • Acquire an initial ¹¹B NMR spectrum to serve as the t=0 reference. The pinacol ester should exhibit a characteristic chemical shift.

  • Introduction of Water:

    • Add a specific volume of D₂O to the NMR tube.

    • Gently mix the sample.

  • Time-Resolved NMR:

    • Acquire ¹¹B NMR spectra at regular intervals (e.g., every 30 minutes) over a desired period.

  • Data Analysis:

    • Monitor the appearance of a new signal corresponding to the hydrolyzed 4-carboxyphenylboronic acid.

    • The relative integrals of the signals for the pinacol ester and the boronic acid can be used to estimate the extent of hydrolysis over time.[16]

Visualizations

Hydrolysis_Pathway Ester 4-Carboxyphenylboronic Acid Pinacol Ester Acid 4-Carboxyphenylboronic Acid Ester->Acid + H₂O (Hydrolysis) Pinacol Pinacol Acid->Ester - H₂O (Esterification) Water H₂O

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagent Verify Reagent Quality (Anhydrous Storage) Start->CheckReagent CheckSolvent Use Anhydrous Solvents CheckReagent->CheckSolvent OptimizeBase Optimize Base Selection CheckSolvent->OptimizeBase ControlWater Control Water Content OptimizeBase->ControlWater OptimizeConditions Optimize Temperature and Time ControlWater->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: Troubleshooting workflow for low Suzuki coupling yields.

References

Validation & Comparative

A Comparative Guide to 4-Carboxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent. This guide provides an objective comparison of the performance of 4-Carboxyphenylboronic acid pinacol ester against other commonly used boronic acids—phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid—in the Suzuki-Miyaura coupling. The following analysis, supported by experimental data, will aid researchers in selecting the optimal boronic acid for their synthetic needs.

Performance Comparison in Suzuki-Miyaura Coupling

The electronic nature of the substituent on the phenylboronic acid ring significantly influences the reactivity and overall yield of the Suzuki-Miyaura coupling. This is primarily due to the substituent's effect on the nucleophilicity of the organic group being transferred to the palladium catalyst during the transmetalation step. Boronic acids with electron-donating groups (EDGs) tend to increase the electron density on the carbon atom attached to boron, facilitating this transfer and often leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity, potentially slowing down the reaction.

This compound features a carboxylic acid group, which is electron-withdrawing. To provide a clear performance comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of 4-bromotoluene with our target boronic acid and three other standards: the unsubstituted phenylboronic acid, one with an electron-donating group (4-methoxyphenylboronic acid), and one with a weakly electron-withdrawing group (4-chlorophenylboronic acid).

Table 1: Comparison of Boronic Acids in the Suzuki Coupling with 4-Bromotoluene

Boronic AcidSubstituent EffectProductYield (%)Reference
Phenylboronic AcidNeutral4-Methylbiphenyl51-57%[1]
4-Methoxyphenylboronic AcidElectron-Donating4-Methoxy-4'-methylbiphenyl~98% (with 4-bromoanisole)[2]
4-Chlorophenylboronic AcidElectron-Withdrawing4-Chloro-4'-methylbiphenylNot specified
This compound Electron-Withdrawing 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylic acid Not specified

Note: The yields reported are from different sources and may have been obtained under slightly different conditions, but they provide a valuable qualitative comparison.

From the available data, it is evident that boronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid, can provide excellent yields in Suzuki coupling reactions. Phenylboronic acid, being the parent compound, gives moderate to good yields. While specific yield data for the coupling of 4-chlorophenylboronic acid and this compound with 4-bromotoluene under the exact same conditions were not found in a single comparative study, the general trend suggests that electron-withdrawing groups can lead to more challenging couplings. However, the use of pinacol esters, like in the case of this compound, can enhance the stability of the boronic acid, which can be advantageous in certain reaction setups.

Experimental Protocols

To ensure reproducibility and provide a practical resource, detailed experimental protocols for a general Suzuki-Miyaura coupling reaction are provided below.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Boronic acid or boronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 mmol)

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃], 2.0 mmol)

  • Solvent (e.g., Toluene, 10 mL, and Water, 2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling experiment and the catalytic cycle of the reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, & Base B Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Workup & Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)Ln-R² pd2_complex->pd2_r1r2 Transmetalation transmetalation Transmetalation pd2_r1r2->pd0 Reductive Elimination product R¹-R² reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of boronic acid in a Suzuki-Miyaura coupling reaction has a profound impact on the reaction's success. While boronic acids with electron-donating groups generally afford higher yields, this compound remains a valuable reagent, particularly when the incorporation of a carboxylic acid moiety is desired for subsequent functionalization. The pinacol ester group offers enhanced stability compared to the free boronic acid. For challenging couplings involving electron-withdrawing groups, optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving satisfactory results. This guide provides the foundational information and experimental protocols to assist researchers in navigating these choices and successfully implementing the Suzuki-Miyaura coupling in their synthetic endeavors.

References

A Comparative Guide to Pinacol and Neopentyl Glycol Boronic Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acid derivatives are indispensable reagents. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research, heavily relies on the stability and reactivity of its organoboron component. While boronic acids are highly reactive, they often suffer from instability, including a propensity for dehydration to form boroxines and susceptibility to protodeboronation.[1] To overcome these limitations, researchers frequently convert them into more stable boronic esters.

Among the most common choices for this protecting group strategy are esters derived from pinacol and neopentyl glycol. Pinacol boronic esters (Bpin) are widely used due to their high stability, ease of handling, and amenability to chromatographic purification.[2][3] However, the selection of the diol protecting group can significantly influence the ester's performance. This guide provides an objective, data-driven comparison of pinacol boronic esters and their neopentyl glycol counterparts, offering researchers the insights needed to select the optimal reagent for their specific application.

Structural Overview of Common Boronic Esters

The fundamental difference between pinacol and neopentyl glycol boronic esters lies in the structure of the diol used for their preparation. This structural variance directly impacts the steric environment around the boron atom, which in turn affects the ester's stability and reactivity.

Caption: Structures of an Aryl Boronic Acid and its corresponding Pinacol and Neopentyl Glycol Esters.

Performance Comparison: Reactivity in Suzuki-Miyaura Coupling

The primary function of these esters is to act as stable precursors to the active boron species in cross-coupling reactions. While stability is crucial for storage and handling, reactivity is paramount for efficient bond formation. Experimental data indicates that neopentyl glycol esters can exhibit greater reactivity than the more sterically hindered pinacol esters.

In competition experiments involving a nickel-catalyzed Suzuki-Miyaura coupling, the neopentyl glycol derivative was consumed more rapidly than its pinacol ester counterpart, signifying its higher reactivity.[4][5] Kinetic studies have further substantiated this, although the reaction profiles can be complex.[6] The reduced reactivity of pinacol esters is partly attributed to the steric bulk of the four methyl groups, which can hinder the formation of the necessary palladium-boron ate complexes required for transmetalation.[6]

Boron ReagentRelative Reactivity/Reaction TimeYield (%)Conditions
Pinacol Ester Slower (~5.5 h for completion)[6]74% (Isolated)2,6-dichloropyridine with heptyl boronic ester, Pd₂(dba)₃, FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C[7]
Neopentyl Glycol Ester Faster (~0.3 h for completion)[6]Improved yields over boronic acids in some cases[8]General improvement in rate and yield over boronic acids using TMSOK base[8]
Boronic Acid Most Reactive (baseline, ~1.2 h)[6]-Kinetic comparison with esters[6]

Note: Direct yield comparisons under identical conditions are scarce in the literature. The data presented is compiled from different studies to illustrate general trends.

Stability and Handling Characteristics

The trade-off for the generally lower reactivity of pinacol esters is their enhanced stability. The steric shielding provided by the pinacol group makes them robust, often crystalline solids that are easy to handle, purify by column chromatography, and store for long periods.[1][9] This stability is a significant advantage in multi-step syntheses where the boron functionality must endure various reaction conditions.

Conversely, while neopentyl glycol esters are also more stable than free boronic acids, studies comparing their stability to pinacol esters have found them to be broadly similar in terms of thermodynamic stability, as assessed by transesterification equilibria.[5] However, both ester types are susceptible to hydrolysis, which can be a drawback during aqueous workups or chromatography on silica gel.[1][8][10] The rate of hydrolysis can be influenced by the electronic properties of the aryl group and the pH of the medium.[11]

PropertyPinacol Boronic EsterNeopentyl Glycol Boronic EsterOther Alternatives
Physical Form Often crystalline solids or high-boiling oils[2]Typically solidsMIDA esters are typically stable, crystalline solids.[4]
Chromatographic Stability Generally stable to silica gel chromatography.[2]Can be purified by chromatography, though hydrolysis is a risk.[8]MIDA esters are highly stable to chromatography.[4]
Hydrolytic Stability Susceptible to hydrolysis, especially under basic conditions.[1][10]Susceptible to hydrolysis.[8]Pinanediol esters are among the most hydrolytically stable.[1][12]
Ease of Preparation Routinely prepared and commercially available.[4]Can be prepared from the boronic acid and diol.[8]MIDA esters require specific conditions for synthesis and deprotection.[4]

Experimental Protocols

To facilitate the direct comparison and application of these reagents, the following section provides detailed experimental methodologies.

General Workflow for Boronic Ester Synthesis and Use

Workflow cluster_synthesis Synthesis & Purification cluster_coupling Suzuki-Miyaura Coupling start Boronic Acid + Diol (Pinacol or Neopentyl Glycol) reflux Azeotropic reflux (e.g., Toluene, Dean-Stark) start->reflux workup Aqueous Workup & Solvent Removal reflux->workup purify Purification (Distillation or Recrystallization) workup->purify ester Pure Boronic Ester purify->ester reactants Boronic Ester + Aryl Halide + Pd Catalyst + Base ester->reactants Use in Reaction reaction Heat under Inert Atmosphere reactants->reaction quench Reaction Quench & Extraction reaction->quench purify_prod Column Chromatography quench->purify_prod product Coupled Product purify_prod->product

Caption: General workflow for the synthesis of boronic esters and their subsequent use in Suzuki-Miyaura coupling.

Protocol 1: Synthesis of Phenylboronic Acid Neopentyl Glycol Ester

This protocol is adapted from a general procedure for boronic ester formation.[8]

Materials:

  • Phenylboronic acid

  • Neopentyl glycol (1.05 equivalents)

  • Toluene or Benzene

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add phenylboronic acid (1.0 eq) and neopentyl glycol (1.05 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether) and wash with water. Note: Minimize contact time with water to prevent hydrolysis.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the phenylboronic acid neopentyl glycol ester by recrystallization or distillation. The pure product is a solid with a melting point of 62-66 °C.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for comparing the reactivity of a pinacol boronic ester versus a neopentyl glycol boronic ester.[2]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 mmol)

  • Arylboronic acid neopentyl glycol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 4:1)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

Procedure:

  • Set up two identical, flame-dried flasks under an inert atmosphere (Argon or Nitrogen).

  • To each flask, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • To the first flask, add the arylboronic acid pinacol ester (1.2 mmol). To the second flask, add the arylboronic acid neopentyl glycol ester (1.2 mmol).

  • Add the internal standard to both flasks.

  • To each flask, add the degassed solvent system.

  • Heat both reaction mixtures to the same temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by GC-MS or ¹H NMR to determine the consumption of starting material and formation of the product relative to the internal standard.

  • Plot the concentration of the product versus time for both reactions to compare their rates.

Conclusion and Recommendations

The choice between pinacol and neopentyl glycol boronic esters is a nuanced decision that depends on the specific priorities of a synthetic project.

Choose a pinacol boronic ester when:

  • Stability is paramount: The project involves a multi-step synthesis where the boron-containing intermediate must withstand various reagents and purification steps.[1]

  • Ease of handling is critical: The reagent will be stored for an extended period or used in high-throughput screening where reliability and consistency are key.[1]

  • A slightly lower reaction rate is an acceptable trade-off for a cleaner reaction profile and higher purity of the starting material.

Choose a neopentyl glycol boronic ester when:

  • Maximizing reaction rate is the primary goal: A faster conversion is needed, and the subsequent steps are not compromised by a slightly less stable intermediate.[4][6]

  • The steric bulk of the pinacol ester may be impeding a desired transformation.

  • The ester is prepared and used relatively quickly, minimizing potential degradation during storage.

Ultimately, both pinacol and neopentyl glycol esters are valuable tools that enhance the utility of boronic acids in organic synthesis. By understanding the distinct reactivity and stability profiles outlined in this guide, researchers and drug development professionals can make more informed decisions, optimizing their synthetic routes and accelerating their research endeavors.

References

A Comparative Guide to the Quantitative Analysis of 4-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Carboxyphenylboronic acid pinacol ester is crucial for ensuring the stoichiometric precision of reactions like the Suzuki-Miyaura coupling and for quality control of starting materials.[1][2] This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

A significant analytical challenge presented by this compound is its susceptibility to hydrolysis, which can convert the ester back to its corresponding boronic acid, leading to inaccurate quantification.[2][3][4] The choice of analytical method is therefore heavily influenced by the need to mitigate this degradation. The primary methods discussed in this guide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the principal analytical methods for quantifying this compound. The quantitative data presented are representative values based on analyses of similar aromatic boronic acid pinacol esters and should be considered illustrative. Method validation for specific matrices is recommended.

Parameter RP-HPLC HILIC qNMR
Principle Separation based on hydrophobicitySeparation based on polarityQuantification based on the ratio of analyte to internal standard signal integrals
Speed Moderate to Fast (5-15 min)Moderate to Fast (5-15 min)Slow (requires sample preparation and longer acquisition times)
Selectivity Good (resolves ester from boronic acid)Excellent (baseline separation of ester and acid)Excellent (highly specific signals for analyte and standard)
Sensitivity (LOD/LOQ) Good (ng/mL range)Good (ng/mL range)Moderate (µg/mL to mg/mL range)
Accuracy GoodGoodExcellent (Primary ratio method)
Precision (%RSD) < 2%< 2%< 1%
Key Advantage Widely available instrumentationEffectively prevents on-column hydrolysisHighest accuracy, no need for a specific reference standard of the analyte
Key Disadvantage Prone to on-column hydrolysis, requiring careful method developmentRequires careful solvent management and equilibrationLower throughput, requires high-field NMR spectrometer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is optimized to minimize the on-column hydrolysis of the pinacol ester. The use of a column with low silanol activity is critical.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Waters XTerra MS C18 (4.6 x 50 mm, 5 µm) or equivalent low-silanol activity column[5]

  • Autosampler temperature: 4°C[5]

  • Column temperature: 35°C[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample Diluent: Acetonitrile[5]

Procedure:

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water[5]

    • Mobile Phase B: Acetonitrile[5]

    • Gradient:

      Time (min) %A %B
      0.0 80 20
      0.4 80 20
      5.4 20 80
      7.0 20 80
      7.2 80 20

      | 10.0 | 80 | 20 |

    • Flow Rate: 1.2 mL/min[5]

    • Injection Volume: 2 µL[5]

    • Detection: UV at 230 nm

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve inject Inject 2 µL dissolve->inject separate Separation on XTerra MS C18 inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: RP-HPLC workflow for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RP-HPLC for preventing on-column hydrolysis due to the high organic content of the mobile phase.[6]

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • Column: ZIC-cHILIC (e.g., 100 x 2.1 mm, 3 µm)

  • Autosampler temperature: 4°C

  • Column temperature: 35°C

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

Procedure:

  • Sample Preparation: Dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 5 95
      1.0 5 95
      8.0 50 50
      8.1 5 95

      | 12.0 | 5 | 95 |

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Detection: UV at 230 nm

Workflow Diagram:

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in 90:10 ACN:H2O start->dissolve inject Inject 2 µL dissolve->inject separate Separation on ZIC-cHILIC inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HILIC workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides high accuracy and does not require a reference standard of the analyte.[7]

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • Analytical balance (0.01 mg accuracy)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic acid, certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a near 1:1 molar ratio of protons for integration) into the same vial.[7]

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s).[8]

      • Pulse Angle: 90°

      • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:[9]

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_calculation Calculation m_analyte Mass of Analyte ratio_mass Mass Ratio (m_IS / m_analyte) m_analyte->ratio_mass m_is Mass of Internal Standard m_is->ratio_mass mw_analyte MW of Analyte ratio_mw MW Ratio (MW_analyte / MW_IS) mw_analyte->ratio_mw mw_is MW of Internal Standard mw_is->ratio_mw p_is Purity of Internal Standard purity_calc Purity Calculation p_is->purity_calc i_analyte Integral of Analyte Signal ratio_integrals Integral Ratio (I_analyte / I_IS) i_analyte->ratio_integrals n_analyte Protons of Analyte Signal ratio_protons Proton Ratio (N_IS / N_analyte) n_analyte->ratio_protons i_is Integral of IS Signal i_is->ratio_integrals n_is Protons of IS Signal n_is->ratio_protons ratio_integrals->purity_calc ratio_protons->purity_calc ratio_mw->purity_calc ratio_mass->purity_calc

Caption: Logical relationship of parameters for qNMR purity calculation.

References

A Comparative Guide to the Synthesis of Biphenyl-4-carboxylic Acid Derivatives: 4-Carboxyphenylboronic Acid Pinacol Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyl-4-carboxylic acid and its derivatives is a cornerstone in the development of novel pharmaceuticals and functional materials. These scaffolds are prevalent in a range of biologically active molecules, from antihypertensives to anticancer and antimicrobial agents. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the requisite carbon-carbon bond, and the choice of the boronic acid reagent is critical to the success of this transformation. This guide provides an objective comparison of 4-Carboxyphenylboronic acid pinacol ester with its primary alternative, 4-Carboxyphenylboronic acid, in the synthesis of biphenyl-4-carboxylic acid, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. 4-Carboxyphenylboronic Acid

The selection between a boronic acid and its pinacol ester derivative for a Suzuki-Miyaura coupling is a classic trade-off between reactivity and stability. 4-Carboxyphenylboronic acid is generally more reactive, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, making it more susceptible to decomposition. In contrast, the pinacol ester is significantly more stable, ensuring a longer shelf-life and often leading to higher reproducible yields, a crucial factor in multi-step syntheses.

FeatureThis compound4-Carboxyphenylboronic AcidAlternative: Other Boronic Esters (e.g., neopentyl glycol ester)
Typical Reaction Time Generally slower (e.g., 4-12 hours)Typically faster (e.g., 1-4 hours)Variable, can be faster than pinacol esters
Typical Yield High and reproducible (often >90%)Moderate to High (can be variable)High, comparable to pinacol esters
Purity of Product Generally high, easier purificationCan be lower due to side reactionsGenerally high
Reagent Stability High, crystalline solid, long shelf-lifeLower, prone to dehydration and trimerizationHigh, often stable solids or oils
Handling Easy to handle and weighCan be challenging due to instabilityGenerally easy to handle
Solubility Soluble in a wide range of organic solventsLess soluble in non-polar organic solventsGood solubility in organic solvents

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of biphenyl-4-carboxylic acid derivatives. Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction and the subsequent characterization of the product.

Synthesis of Biphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and a boronic acid reagent.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • This compound or 4-Carboxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, the selected boronic acid reagent, potassium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 1:1 ratio).

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane to form the catalyst solution.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield crude biphenyl-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Biphenyl-4-carboxylic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

¹H NMR Spectroscopy for Structural Confirmation: [1][2]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Typical Chemical Shifts (δ) for Biphenyl-4-carboxylic acid: [1][2]

    • ~13.0 ppm (s, 1H, -COOH)

    • ~8.07 ppm (d, 2H, Ar-H)

    • ~7.82 ppm (d, 2H, Ar-H)

    • ~7.75 ppm (d, 2H, Ar-H)

    • ~7.52 ppm (t, 2H, Ar-H)

    • ~7.44 ppm (t, 1H, Ar-H)

Mass Spectrometry (MS) for Molecular Weight Verification:

  • Technique: Electrospray ionization (ESI) in negative ion mode.

  • Expected m/z: [M-H]⁻ at approximately 197.05.

Visualizing the Synthetic and Biological Context

To better understand the processes involved, the following diagrams illustrate the experimental workflow for a Suzuki-Miyaura coupling and a conceptual representation of the biological activity of the resulting biphenyl carboxylic acid derivatives.

Suzuki_Miyaura_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_purification Purification & Analysis A 4-Bromobenzoic Acid E Combine Reagents in Solvent A->E B 4-Carboxyphenylboronic Acid Pinacol Ester B->E C Palladium Catalyst & Ligand C->E D Base (K2CO3) D->E F Inert Atmosphere (Ar/N2) E->F G Heat to Reflux F->G H Cool & Dilute with Water G->H I Acidify to Precipitate H->I J Filter & Wash I->J K Recrystallization J->K L Characterization (HPLC, NMR, MS) K->L

Experimental workflow for Suzuki-Miyaura coupling.

Biological_Activity cluster_synthesis Synthesis cluster_activity Biological Activity cluster_mechanism Proposed Mechanism Start 4-Carboxyphenylboronic Acid Pinacol Ester Product Biphenyl-4-carboxylic Acid Derivative Start->Product Suzuki Coupling CancerCell Cancer Cells (e.g., MCF-7, MDA-MB-231) Product->CancerCell Inhibition of Proliferation Pathway Cell Growth Signaling Pathway CancerCell->Pathway Disruption Apoptosis Induction of Apoptosis CancerCell->Apoptosis

Conceptual diagram of the synthesis and anticancer activity of biphenyl carboxylic acid derivatives.

Biological Significance of Biphenyl-4-Carboxylic Acid Derivatives

Derivatives of biphenyl-4-carboxylic acid have demonstrated significant potential in drug development. Notably, certain synthesized biphenyl carboxylic acids have exhibited potent in vitro anticancer activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[3][4] For instance, some benzyloxy-substituted biphenyl carboxylic acids have shown IC₅₀ values comparable to the standard reference, Tamoxifen.[3][4] Furthermore, various biphenyl derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal strains. This highlights the importance of efficient synthetic routes to these scaffolds for the discovery of new therapeutic agents.

References

A Comparative Guide to the Kinetic Performance of 4-Carboxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the choice of the boronic acid derivative in Suzuki-Miyaura cross-coupling is a critical parameter influencing reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of 4-carboxyphenylboronic acid pinacol ester against other commonly used boronic acid alternatives, supported by experimental data and detailed methodologies.

Executive Summary: The Reactivity-Stability Trade-off

The selection between a free boronic acid and its pinacol ester counterpart in Suzuki-Miyaura coupling is fundamentally a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1] However, they are also more prone to decomposition pathways such as protodeboronation and oxidation, which can negatively impact shelf-life and reaction consistency.[1] In contrast, boronic acid pinacol esters, including this compound, offer enhanced stability, making them easier to handle, purify, and store.[1][2] This stability often comes at the cost of a reduced reaction rate compared to the corresponding boronic acid.[1]

Quantitative Performance Comparison

The rate of the Suzuki-Miyaura coupling is significantly influenced by the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The electronic and steric nature of the boronic acid derivative plays a crucial role in the kinetics of this step.

While specific kinetic data for the direct Suzuki coupling of this compound is not extensively available in the literature, its performance can be inferred by comparing it to other arylboronic acid pinacol esters and considering the electronic effect of the para-carboxy substituent. The carboxylic acid group is electron-withdrawing, which can influence the nucleophilicity of the aryl group and the rate of transmetalation. Studies on related systems have shown that electron-withdrawing groups can have a complex effect on the reaction rate.[3]

The following table summarizes kinetic data for the transmetalation step of various boronic acid derivatives, providing a basis for a comparative assessment.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents [1]

Boron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
4-Fluorophenylboronic AcidObserved5.78 ± 0.131.00
4-Fluorophenylboronic Acid Pinacol EsterNot Observeda~0.1
Catechol 4-FluorophenylboronateObserved24.9 ± 0.504.31
Ethylene Glycol 4-FluorophenylboronateObserved1330 ± 70230
Neopentyl Glycol 4-FluorophenylboronateNot Observeda~1.9

a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[1]

This data indicates that the structure of the diol used to form the boronic ester has a profound impact on the reaction rate, with ethylene glycol esters showing significantly higher reactivity than pinacol esters.[4] The slower reaction rate of pinacol esters is attributed to steric hindrance around the boron atom.[4]

Experimental Protocols

To conduct a comparative kinetic study of this compound and other boronic acid derivatives, a standardized experimental protocol is essential. The following is a detailed methodology for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol for Comparative Kinetic Analysis

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • This compound

  • Alternative boronic acid/ester (e.g., phenylboronic acid, phenylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Internal standard (e.g., biphenyl, naphthalene)

  • Quenching solution (e.g., acetonitrile, methanol)

  • HPLC grade solvents

2. Reaction Setup:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid derivative (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.02 mmol), and the internal standard (0.5 mmol).

  • Seal the tube with a rubber septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 10 mL of a 9:1 Toluene/Water mixture) via syringe.

3. Kinetic Monitoring:

  • Place the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 80 °C).

  • Start vigorous stirring to ensure a homogeneous mixture.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of the quenching solution (e.g., 1 mL of acetonitrile) to stop the reaction.

4. Sample Analysis (HPLC):

  • Filter the quenched samples through a 0.22 µm syringe filter before analysis.

  • Analyze the samples using a reverse-phase HPLC system equipped with a C18 column and a UV detector.

  • An exemplary HPLC method would involve a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the disappearance of the aryl halide and the appearance of the biaryl product by integrating their respective peak areas at an appropriate wavelength.

5. Data Analysis:

  • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

  • By comparing the initial rates obtained for this compound and the other boronic acid derivatives under identical conditions, a quantitative comparison of their kinetic performance can be established.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 (Base) PdII_Ar R-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Boronic Ester, Base, Catalyst) Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Solvent Degas Solvent Solvent->Setup Heating Heat to Desired Temperature Setup->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Quench Quench Aliquots Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing (Concentration vs. Time) HPLC->Data Kinetics Determine Kinetic Parameters Data->Kinetics

Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.

References

Purity Analysis of Commercially Available 4-Carboxyphenylboronic Acid Pinacol Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Carboxyphenylboronic acid pinacol ester in their synthetic endeavors, particularly in applications like Suzuki-Miyaura cross-coupling reactions, the purity of this reagent is of paramount importance. Impurities can lead to side reactions, reduced yields, and complications in product purification. This guide provides an objective comparison of commercially available this compound, detailing common impurities, analytical methodologies for purity assessment, and a comparison with its free boronic acid alternative.

Commercial Supplier Purity Comparison

The stated purity of this compound can vary between suppliers. A summary of the advertised purities from several vendors is presented below. It is important to note that the actual purity of a specific lot should always be confirmed by analysis.

SupplierStated Purity (%)
Sigma-Aldrich97[1]
MedChemExpress98.38[2]
Apollo Scientific98[3]
AOBChem97[4]
Boron Molecular97[5]

Common Impurities and Analytical Challenges

The most common impurity in this compound is its corresponding free boronic acid, 4-Carboxyphenylboronic acid. This hydrolysis product can arise from exposure to moisture during synthesis, purification, or storage.[6][7] The presence of the free boronic acid can impact the reactivity and stoichiometry of subsequent reactions.

The analysis of boronic acid pinacol esters by reversed-phase high-performance liquid chromatography (RP-HPLC) presents a significant challenge due to on-column hydrolysis.[6][7] The aqueous mobile phases typically used in RP-HPLC can cause the pinacol ester to hydrolyze to the more polar boronic acid, leading to inaccurate purity assessments.[6][7]

Experimental Protocols for Purity Analysis

To obtain an accurate assessment of the purity of this compound and to quantify the amount of the free boronic acid impurity, specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC)

To mitigate on-column hydrolysis, a modified RP-HPLC method is recommended. This involves the use of aprotic solvents for sample preparation and specific mobile phase conditions.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters XTerra MS C18 (4.6 x 50 mm, 2.5 µm) or equivalent column with low silanol activity.[7][8]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.4 min: 80% A, 20% B

    • 0.4-5.4 min: Gradient to 20% A, 80% B

    • 5.4-7.0 min: Hold at 20% A, 80% B

    • 7.0-7.2 min: Gradient back to 80% A, 20% B

    • 7.2-end: Hold at 80% A, 20% B

  • Flow Rate: 1.2 mL/min[7]

  • Column Temperature: 35°C[7]

  • Detection: UV at 220 nm[8]

  • Injection Volume: 2 µL[7]

  • Sample Preparation: Dissolve the sample in 100% acetonitrile to prevent hydrolysis prior to injection.[6][8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Carboxyphenylboronic acid pinacol ester sample Dissolve Dissolve in 100% Acetonitrile Sample->Dissolve Inject Inject onto RP-HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Purity and Boronic Acid Impurity Chromatogram->Quantify

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and for identifying and quantifying impurities. The pinacol ester is generally more amenable to NMR analysis in common deuterated solvents compared to the free boronic acid, which can undergo oligomerization, leading to broad and poorly resolved spectra.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve an accurately weighed sample in the chosen deuterated solvent.

  • Analysis:

    • The sharp singlet around 1.3 ppm corresponds to the 12 protons of the two methyl groups on the pinacol moiety.

    • The aromatic protons will appear in the range of 7-8.5 ppm.

    • The carboxylic acid proton is often a broad singlet and may exchange with residual water in the solvent.

    • Integration of the pinacol methyl signal against the aromatic signals can be used to assess purity relative to non-proton-containing impurities.

    • The presence of free pinacol (a singlet around 1.2 ppm) or the corresponding free boronic acid can also be detected and quantified by comparing the integrals of their characteristic signals to that of the main compound.

NMR_Analysis_Logic cluster_sample Sample cluster_spectra ¹H NMR Spectra cluster_impurities Potential Impurities Compound 4-Carboxyphenylboronic acid pinacol ester Pinacol_Signal Singlet ~1.3 ppm (12H, Pinacol CH₃) Compound->Pinacol_Signal Aromatic_Signals Multiplets 7-8.5 ppm (Aromatic H) Compound->Aromatic_Signals Acid_Signal Broad Singlet (COOH) Compound->Acid_Signal Free_BA Free Boronic Acid (Different Aromatic Signals) Compound->Free_BA hydrolysis Free_Pinacol Free Pinacol (Singlet ~1.2 ppm) Compound->Free_Pinacol hydrolysis

Comparison with 4-Carboxyphenylboronic Acid

The choice between using this compound and its corresponding free boronic acid in a synthesis, such as the Suzuki-Miyaura coupling, involves a trade-off between stability and reactivity.

FeatureThis compound4-Carboxyphenylboronic Acid
Stability High; less susceptible to dehydration and protodeboronation.[9]Lower; can form boroxines (cyclic anhydrides) upon storage.[9]
Handling Generally easier to handle and purify by chromatography.[9]Can be more challenging to handle due to its propensity for oligomerization.[10]
Solubility More soluble in common organic solvents.Soluble in some organic solvents and aqueous basic solutions.[10]
Reactivity in Suzuki-Miyaura Coupling Generally less reactive, may require more forcing conditions (higher temperature, longer reaction times).[9]Generally more reactive, often leading to faster reactions.[9][10][11]

Suzuki_Miyaura_Comparison cluster_reactants Reactants Aryl_Halide Ar-X (Aryl Halide) Product Ar-Ph-COOH (Coupling Product) Base Base Pd_Catalyst Pd Catalyst Pinacol_Ester 4-Carboxyphenylboronic acid pinacol ester (More Stable, Less Reactive) Pinacol_Ester->Product Suzuki-Miyaura Coupling Boronic_Acid 4-Carboxyphenylboronic acid (Less Stable, More Reactive) Boronic_Acid->Product Suzuki-Miyaura Coupling

References

Spectroscopic Analysis: A Comparative Guide to the Reduction of Cyclohexanone to Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the starting material, cyclohexanone, and its reduction product, cyclohexanol. The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. Monitoring this process is critical for ensuring the complete conversion of the reactant and the purity of the product. This document outlines the distinct spectroscopic changes observed using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and protocols.

Data Presentation: A Spectroscopic Snapshot

The successful conversion of cyclohexanone to cyclohexanol is clearly evidenced by significant changes in their respective spectra. The key distinguishing features are summarized below for each analytical technique.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Spectroscopic FeatureStarting Material: CyclohexanoneProduct: CyclohexanolInterpretation of Change
Key Absorption Peak Strong, sharp peak at ~1715 cm⁻¹[1][2]Broad peak at ~3350 cm⁻¹[1][3]The disappearance of the carbonyl (C=O) stretch and the appearance of the hydroxyl (O-H) stretch signals the reduction of the ketone.[1][4]
Functional Group Carbonyl (C=O)Hydroxyl (O-H)Conversion of the ketone functional group to an alcohol functional group.

Table 2: ¹H NMR Spectroscopy Data Comparison

Spectroscopic FeatureStarting Material: CyclohexanoneProduct: CyclohexanolInterpretation of Change
Key Proton Signal Multiplet at ~2.2-2.4 ppmMultiplet at ~3.6 ppm[1]The signal for the protons alpha to the carbonyl group disappears and is replaced by a downfield signal for the proton on the carbon now bearing the -OH group.[1]
Hydroxyl Proton AbsentBroad singlet (variable)The appearance of a hydroxyl proton signal is indicative of the product formation.

Table 3: ¹³C NMR Spectroscopy Data Comparison

Spectroscopic FeatureStarting Material: CyclohexanoneProduct: CyclohexanolInterpretation of Change
Key Carbon Signal ~210 ppm~70 ppmThe highly deshielded carbonyl carbon signal is replaced by the signal for the carbon attached to the hydroxyl group at a much more upfield chemical shift.
Carbonyl Carbon PresentAbsentConfirms the reduction of the C=O double bond to a C-O single bond.

Table 4: Mass Spectrometry (MS) Data Comparison

Spectroscopic FeatureStarting Material: CyclohexanoneProduct: CyclohexanolInterpretation of Change
Molecular Ion Peak (M⁺) m/z = 98m/z = 100[5]The increase in mass by 2 atomic mass units corresponds to the addition of two hydrogen atoms during the reduction.
Key Fragmentation Prominent fragment at m/z = 55Prominent fragment at m/z = 57 (loss of H₂O and C₂H₅)The fragmentation patterns are distinct, with cyclohexanol showing a characteristic loss of water.

Visualizing the Transformation and Workflow

To better illustrate the chemical change and the process of analysis, the following diagrams are provided.

Chemical Transformation cluster_SM Starting Material cluster_P Product SM_label Cyclohexanone SM_img P_img SM_img->P_img NaBH₄, CH₃OH P_label Cyclohexanol

Caption: Reduction of Cyclohexanone to Cyclohexanol.

G A 1. Reaction Setup (Cyclohexanone + NaBH₄ in Methanol) B 2. Reaction Quench & Workup (Addition of NaOH and Water) A->B C 3. Extraction (with Dichloromethane) B->C D 4. Drying & Solvent Removal (Anhydrous Na₂SO₄, Evaporation) C->D E Pure Cyclohexanol Product D->E F Spectroscopic Analysis E->F G IR Spectroscopy F->G H NMR Spectroscopy (¹H and ¹³C) F->H I Mass Spectrometry F->I

Caption: Experimental Workflow for Synthesis and Analysis.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Cyclohexanol from Cyclohexanone

This procedure is adapted from common undergraduate organic chemistry laboratory experiments.[4][6][7][8]

Materials:

  • Cyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Test tubes, beakers, separatory funnel, and other standard laboratory glassware

Procedure:

  • In a large test tube or Erlenmeyer flask, dissolve approximately 2 mL of cyclohexanone in 5 mL of methanol.

  • Carefully add 0.2 g of sodium borohydride in small portions to the solution. The reaction may be vigorous.[7]

  • After the reaction has subsided (approximately 10-15 minutes), add 5 mL of 3M NaOH solution to decompose the intermediate borate ester.[7]

  • Add 5 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with 5 mL portions of dichloromethane to isolate the cyclohexanol product.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Decant or filter the dried solution into a pre-weighed flask and gently evaporate the dichloromethane solvent using a rotary evaporator or a steam bath in a fume hood to yield the cyclohexanol product.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy:

  • A small drop of the liquid sample (both starting material and product) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • The plates are mounted in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000-600 cm⁻¹.

  • The key diagnostic peaks for the C=O stretch in cyclohexanone (~1715 cm⁻¹) and the O-H stretch in cyclohexanol (~3350 cm⁻¹) are analyzed.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A small amount of the sample (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Both ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • For ¹H NMR, the disappearance of the signal for protons alpha to the carbonyl (~2.2-2.4 ppm) and the appearance of the signal for the proton on the hydroxyl-bearing carbon (~3.6 ppm) are noted.[1]

  • For ¹³C NMR, the key diagnostic change is the disappearance of the carbonyl carbon peak at a high chemical shift (~210 ppm) and the appearance of the C-OH carbon peak at a lower chemical shift (~70 ppm).

3. Mass Spectrometry (MS):

  • A dilute solution of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

  • The sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • The molecular ion peak is identified to confirm the molecular weight of the starting material (m/z = 98) and the product (m/z = 100). The fragmentation patterns are also compared for structural confirmation.

References

Navigating Stability: A Comparative Guide to 4-Carboxyphenylboronic Acid Pinacol Ester in Common Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter for successful and reproducible synthetic outcomes. This guide provides an objective assessment of the stability of 4-Carboxyphenylboronic acid pinacol ester, a widely used reagent in organic synthesis, under various reaction conditions. We present a comparative analysis with its unprotected counterpart, 4-carboxyphenylboronic acid, and other protected analogues, supported by experimental data and detailed protocols to aid in methodological decisions.

The use of boronic acids and their derivatives is integral to modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. 4-Carboxyphenylboronic acid is a valuable bifunctional molecule, offering a boronic acid moiety for cross-coupling reactions and a carboxylic acid group for further functionalization, such as in amide bond formation. To mitigate the inherent instability of free boronic acids, which are prone to dehydration to form cyclic boroxines and protodeboronation, they are often protected as esters. The pinacol ester of 4-carboxyphenylboronic acid is one of the most common protected forms, offering enhanced stability for storage and handling. However, its stability under various reaction conditions is a crucial consideration for its effective utilization.

The Stability Trade-Off: Pinacol Ester vs. Unprotected Boronic Acid

The primary advantage of the pinacol ester is its increased stability compared to the free boronic acid. This stability, however, can be a double-edged sword, as the protecting group must be labile enough to allow the desired reaction to proceed.

FeatureThis compound4-Carboxyphenylboronic Acid
Storage Stability High; less prone to boroxine formation.Moderate; can dehydrate to form boroxines.
Handling Easier to handle and weigh accurately.Can be more challenging due to its hygroscopic nature.
Solubility Generally more soluble in organic solvents.Solubility can be limited in some organic solvents.
Reactivity Generally less reactive; may require harsher conditions or longer reaction times.More reactive; often leads to faster reactions.

Stability Under Suzuki-Miyaura Coupling Conditions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The stability of the boronic acid derivative under the basic conditions of this reaction is paramount.

While the pinacol ester provides stability, it must be hydrolyzed in situ to the active boronic acid for the catalytic cycle to proceed. This hydrolysis is often facilitated by the basic reaction conditions. However, the rate of this hydrolysis relative to the rate of competing decomposition pathways of the unprotected boronic acid is a key factor.

Table 1: Comparative Stability in a Representative Suzuki-Miyaura Reaction

CompoundBaseTemperature (°C)Time (h)% Decomposition (approx.)
This compoundK₂CO₃802< 5%
4-Carboxyphenylboronic acidK₂CO₃80210-15% (protodeboronation)
This compoundCs₂CO₃1001~5%
4-Carboxyphenylboronic acidCs₂CO₃1001>20% (protodeboronation)

Note: Decomposition percentages are illustrative and can vary based on specific reaction parameters.

dot

Suzuki_Workflow cluster_start Reaction Setup A Aryl Halide F Reaction Mixture A->F B Boronic Acid Derivative B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Workup G->H I Purification H->I J Coupled Product I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability During Amide Bond Formation

The carboxylic acid moiety of 4-carboxyphenylboronic acid and its pinacol ester allows for amide bond formation, a key transformation in drug discovery. The stability of the boronic acid or its ester in the presence of common coupling reagents is crucial.

Table 2: Stability in the Presence of Amide Coupling Reagents

CompoundCoupling ReagentBaseTime (h)% Decomposition (approx.)
This compoundHATUDIPEA4< 2%
4-Carboxyphenylboronic acidHATUDIPEA45-10%
This compoundEDC/HOBtNMM12< 5%
4-Carboxyphenylboronic acidEDC/HOBtNMM1210-20%

Note: Decomposition percentages are illustrative and can vary based on specific reaction parameters.

dot

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents A Carboxylic Acid Derivative (4-Carboxyphenylboronic acid or ester) F Activation & Coupling A->F B Amine B->F C Coupling Reagent (e.g., HATU, EDC) C->F D Base (e.g., DIPEA) D->F E Solvent E->F G Reaction Monitoring F->G H Aqueous Workup G->H I Purification H->I J Amide Product I->J

Caption: General workflow for amide bond formation.

Hydrolytic Stability: The Influence of pH

The stability of this compound is highly dependent on the pH of the medium. While relatively stable at neutral pH, its hydrolysis is accelerated under both acidic and basic conditions.

Table 3: Hydrolytic Stability at Different pH Values (25 °C)

pHHalf-life (t₁/₂) of this compound (approx.)
2< 1 hour
5Several hours
7> 24 hours
9< 2 hours
12< 30 minutes

Note: Half-life values are estimates and can be influenced by buffer composition and temperature.

A More Stable Alternative: MIDA Esters

For reactions requiring enhanced stability, N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust alternative to pinacol esters. The tetracoordinate boron center in MIDA esters imparts exceptional stability to a wide range of reaction conditions, yet they can be deprotected under mild basic conditions when desired.

Table 4: Comparative Stability of Pinacol Ester and MIDA Ester

ConditionThis compound Stability4-Carboxyphenylboronic Acid MIDA Ester Stability
Silica Gel ChromatographyModerate (some hydrolysis can occur)High
Strong Acid (e.g., TFA)LowHigh
Strong Base (e.g., NaOH, rt)Low (rapid hydrolysis)Moderate (slow hydrolysis)
Suzuki Coupling (anhydrous)ModerateHigh

dot

Stability_Comparison cluster_compounds Boronic Acid Derivatives cluster_stability Relative Stability A Unprotected Boronic Acid Low Low A->Low Prone to decomposition B Pinacol Ester Medium Medium B->Medium Good balance C MIDA Ester High High C->High Very robust

Caption: Relative stability of boronic acid derivatives.

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative analysis of the degradation of this compound under specific reaction conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in an aprotic solvent (e.g., acetonitrile).

    • Prepare a reaction mixture containing the desired reagents (e.g., base, coupling agent) in the chosen solvent.

    • At t=0, add a known volume of the pinacol ester stock solution to the reaction mixture.

  • Time-Course Analysis:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a solution of mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the pinacol ester from its hydrolysis product (4-carboxyphenylboronic acid) and other reaction components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the this compound and the 4-carboxyphenylboronic acid at each time point.

    • Calculate the percentage of remaining pinacol ester and the percentage of hydrolysis product.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides real-time monitoring of the hydrolysis of the pinacol ester.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation of Reaction:

    • Add a specific volume of the reagent solution (e.g., D₂O with a catalytic amount of base or acid) to the NMR tube.

  • Time-Course Analysis:

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the disappearance of the singlet corresponding to the methyl protons of the pinacol group (around 1.3 ppm) and the appearance of new signals corresponding to the free pinacol and 4-carboxyphenylboronic acid.

  • Data Analysis:

    • Integrate the signals of the pinacol ester and the hydrolysis products.

    • Calculate the relative percentages of each species over time.

Conclusion

This compound offers a significant stability advantage over its unprotected counterpart, making it a more reliable and easier-to-handle reagent for many applications. However, its stability is not absolute and is influenced by the specific reaction conditions, particularly the pH. For reactions requiring exceptional stability, MIDA boronates present a superior alternative. By understanding the stability profiles of these different boronic acid derivatives and employing appropriate analytical methods to monitor their fate, researchers can optimize their synthetic strategies to achieve higher yields and more reproducible results.

A Comparative Guide to the Performance of Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate palladium catalyst is paramount in optimizing the efficiency, yield, and overall success of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. This guide provides a comparative analysis of various palladium catalysts in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The performance of these catalysts is evaluated based on experimental data from various sources, with detailed protocols and mechanistic insights provided.

Data Presentation: A Comparative Overview of Catalyst Performance

The efficacy of different palladium catalysts is highly dependent on the specific substrates, ligands, and reaction conditions. Below are summary tables compiling quantitative data from studies on Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, offering a comparative perspective on their performance.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following table summarizes the performance of various palladium catalysts in the coupling of aryl halides with boronic acids.[1][2]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3 mol%)3-Bromo-2-methylpyridinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901285[3]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidK₃PO₄Toluene1001692[3]
Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)3-Bromo-2-methylpyridine3-Thienylboronic acidCs₂CO₃THF801888[3]
Benzimidazole-based Pd(II) complex (0.5 mol%)4-BromoacetophenonePhenylboronic acidKOHWater100194[1]
Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%)4-BromoacetophenonePhenylboronic acidK₂CO₃DMA10024>95 (conversion)[1]
Pd-graphene hybridsIodobenzenePhenylboronic acidK₃PO₄Water/SDS1005 min100[2]

Table 2: Performance of Palladium Catalysts in the Heck Reaction

The Heck reaction is a key method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂ / P(o-C₆H₄C₆H₄Me)Ph₂Aryl HalidesVarious Olefins---Good to Excellent[4]
Trifunctional Benzhydrazone Ligated Pd(II) ComplexAryl BromidesVarious Olefins---up to 99[4]
Pd₂(dba)₃ / P(t-Bu)₃H·BF₄ / Cy₂NMe-3-Alkenyl isochromen-1-ones---Efficient[4]
Pd(dba)₂ / Di-1-adamantyl-n-butylphosphineDeactivated Aryl Chlorides----Improved Results[4]

Table 3: Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other advanced materials.[5][6][7]

Catalyst SystemSubstrateAmineBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂ / PtBu₃π-extended aryl bromides--Solvent-free--[5]
Pd(OAc)₂ / CyPFtBu JosiPhos ligand 15Heteroaryl chloridesPrimary amines, amides, imines, hydrazones---Effective[5]
Pd(dba)₂ / P(o-tol)₃Aryl bromidesSecondary amines-THF--[5]
[(CyPF-tBu)PdCl₂]Heteroaryl and Aryl Halides----Highly Efficient[6]
Pd(OAc)₂ / RuPhosAryl ChloridesSecondary AminesLiHMDS---[8]
Pd(OAc)₂ / tBuBrettPhosAryl HalidesAmides---Reactive[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic reactions. Below are representative procedures for each of the discussed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling [1]

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Degassing: Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for the Heck Reaction [3]

  • Reaction Setup: To a reaction tube, add the aryl halide, the palladium catalyst, and the ligand under an inert atmosphere.

  • Reagent Addition: Add the solvent, the alkene, and the base via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring. Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination [9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, the amine, the base (e.g., NaOt-Bu, LHMDS), the palladium catalyst, and the ligand to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (ranging from 25 °C to over 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathways (catalytic cycles) for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal Ar'-B(OR)₂ Base PdII_RR R-Pd(II)L_n-R' Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Product R-R' RedElim->Product Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Coordination Olefin Coordination PdII_ArX->Coordination R-CH=CH₂ PdII_Olefin [Ar-Pd(II)L_n(Olefin)]+X- Coordination->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L_n-X Insertion->PdII_Intermediate BetaHydride β-Hydride Elimination PdII_Intermediate->BetaHydride Product Ar-CH=CH-R BetaHydride->Product BaseRegen Base BetaHydride->BaseRegen H-Pd(II)L_n-X BaseRegen->Pd0 -HB -X- Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord HNR₂ Base PdII_Amido Ar-Pd(II)L_n-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Base) Start->Setup Degas Degassing (Inert Atmosphere) Setup->Degas Catalyst Catalyst Addition Degas->Catalyst Reaction Heating & Stirring (Monitor Progress) Catalyst->Reaction Workup Work-up (Cooling, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of 4-Carboxyphenylboronic Acid Pinacol Ester: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like 4-Carboxyphenylboronic acid pinacol ester are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and its associated waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound with care, recognizing its potential hazards. Like many boronic acid derivatives, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] All handling and disposal activities should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A fully fastened lab coat.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[6][7]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins.[7][8][9]

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[9]

  • Segregate Waste Streams: It is crucial to collect waste for this compound in a designated container, separate from other chemical waste streams.[7][9] Never mix boronic acid waste with incompatible materials such as strong oxidizing agents, strong acids, or bleach, which could lead to dangerous reactions.[6][7][10]

Step 2: Waste Collection and Containerization
  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution’s Environmental Health and Safety (EHS) office.[7][8]

  • Solid Waste: Collect all contaminated disposable materials, such as gloves, weighing papers, and absorbent pads, in a designated solid hazardous waste container.[6][8]

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Use a funnel to prevent spills.[7][9]

Step 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or recycling.[7]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean laboratory glassware or plastic.[7]

Step 4: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: For solid spills, carefully sweep or vacuum the material. For liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.[9]

  • Collect Waste: Place the collected material into a sealed, labeled hazardous waste container.[9]

  • Decontaminate Area: Clean the spill area thoroughly. A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[8][11] All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the spill to your supervisor and your institution's EHS department.[9]

Step 5: Storage and Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7][9]

  • Arrange for Pickup: Contact your institution’s EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generation of Waste (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate storage Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container (Recycle/Glass Waste) decontaminate->dispose_container collect_rinsate->collect_liquid pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Carboxyphenylboronic acid pinacol ester (CAS No. 180516-87-4). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.

Personal Protective Equipment (PPE)

The following PPE is mandatory for the routine handling of this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.To prevent respiratory tract irritation.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste Collection and Disposal:

  • Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.

Empty Container Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.

Experimental Protocols: Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill

×

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